(S)-BAY 73-6691
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111034 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794568-91-5 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-BAY 73-6691: A Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). In the neuronal context, inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP, thereby modulating the cGMP/Protein Kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway. This modulation has been demonstrated to have significant downstream effects, including neuroprotection against amyloid-β (Aβ)-induced toxicity, enhancement of synaptic plasticity, and reduction of tau hyperphosphorylation. These actions collectively suggest a therapeutic potential for this compound in neurodegenerative disorders such as Alzheimer's disease. This guide provides an in-depth overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: PDE9A Inhibition and cGMP Modulation
The primary molecular target of this compound is the phosphodiesterase 9A (PDE9A) enzyme. PDE9A is a high-affinity, cGMP-specific phosphodiesterase predominantly expressed in the brain, including key regions for cognition such as the hippocampus and cortex.[1] By selectively inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within neurons.[1][2] This elevation of intracellular cGMP is the initiating event for the subsequent downstream effects.
The signaling cascade proceeds through the activation of Protein Kinase G (PKG) by the elevated cGMP levels. Activated PKG, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity, learning, and memory.[3][4][5]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against PDE Isoforms
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE9A |
| PDE9A | 55 | - |
| PDE1C | 1400 | ~25-fold |
| PDE2A | >4000 | >72-fold |
| PDE3B | >4000 | >72-fold |
| PDE4B | >4000 | >72-fold |
| PDE5A | >4000 | >72-fold |
| PDE7B | >4000 | >72-fold |
| PDE8A | >4000 | >72-fold |
| PDE10A | >4000 | >72-fold |
| PDE11A | 2600 | ~47-fold |
| Data sourced from Wunder et al. (2005).[2] |
Table 2: Effects of this compound on Neuronal Function
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Rat Hippocampal Slices | Early Long-Term Potentiation (LTP) | 10 µM this compound | Enhanced early LTP after weak tetanic stimulation. | [4][5] |
| Aβ25-35-treated SH-SY5Y cells | Cell Viability | 50-200 µg/mL this compound | Dose-dependent attenuation of Aβ-induced cytotoxicity. | [6] |
| Aβ25-35-treated SH-SY5Y cells | Oxidative Stress | 50-200 µg/mL this compound | Dose-dependent attenuation of Aβ-induced oxidative stress. | [6] |
| Aβ25-35-treated PC12 cells | Neuroapoptosis & Neuroinflammation | Not specified | Reduced neuroapoptosis and neuroinflammation. | [3] |
| Aβ25-35-treated PC12 cells | Tau Phosphorylation | Not specified | Inhibited phosphorylation of tau. | [3] |
| APP transgenic tg2576 mice | Hippocampal cGMP levels | Not specified | Enhanced cGMP levels. | [7] |
Key Experimental Protocols
Measurement of Intracellular cGMP Levels (ELISA)
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in neuronal cell lysates or brain tissue homogenates.
-
Materials:
-
Neuronal cells or brain tissue
-
0.1 M HCl
-
cGMP ELISA kit (e.g., from Enzo Life Sciences, with acetylation protocol for enhanced sensitivity)[8]
-
BCA protein assay kit
-
-
Procedure:
-
Sample Preparation:
-
Cells: Aspirate culture medium, wash with ice-cold PBS, and lyse in 0.1 M HCl. Incubate for 10-20 minutes at room temperature. Scrape cells, transfer to a microcentrifuge tube, and centrifuge at >600 x g for 10 minutes at 4°C. Collect the supernatant.[9]
-
Tissue: Flash-freeze brain tissue in liquid nitrogen and grind to a fine powder. Homogenize in 0.1 M HCl. Centrifuge to pellet debris and collect the supernatant.[10]
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
ELISA:
-
Follow the manufacturer's instructions for the cGMP ELISA kit. Typically, this involves adding standards and samples to an antibody-coated plate, followed by a cGMP-horseradish peroxidase (HRP) conjugate and a primary antibody.
-
After incubation and washing, a substrate is added, and the colorimetric change is measured at 405 nm. The intensity of the color is inversely proportional to the cGMP concentration.
-
For increased sensitivity, an acetylation step is performed on the samples and standards prior to the assay, as per the kit's instructions.[8]
-
-
Western Blot Analysis of pCREB and p-Tau
This protocol details the detection of phosphorylated CREB and tau in neuronal cell lysates.
-
Materials:
-
Neuronal cell lysates
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pCREB, anti-p-tau Ser396/404, anti-total CREB, anti-total tau)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein to the total protein.
-
Long-Term Potentiation (LTP) Recording in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices.
-
Materials:
-
Rodent brain
-
Ice-cold artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Interface recording chamber
-
Stimulating and recording electrodes
-
Data acquisition system
-
-
Procedure:
-
Slice Preparation: Rapidly dissect the hippocampus in ice-cold aCSF and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording:
-
Transfer a slice to the recording chamber, perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[11]
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes after induction to measure the potentiation.
-
This compound Application: The compound is typically applied to the perfusion buffer before and during LTP induction to assess its effects.[12]
-
Aβ-Induced Cytotoxicity Assay in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of this compound against Aβ-induced cell death.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ25-35 or Aβ1-42 peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
-
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Add Aβ peptide (e.g., 20 µM Aβ25-35) to the wells and incubate for 24-48 hours.[6]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
Downstream Neuronal Effects
The activation of the cGMP/PKG/CREB pathway by this compound culminates in several beneficial effects in neuronal models of neurodegeneration.
Neuroprotection
This compound has been shown to exert neuroprotective effects in in vitro models of Alzheimer's disease. It can reduce neuroapoptosis and neuroinflammation triggered by Aβ peptides.[3] Furthermore, it attenuates Aβ-induced oxidative stress, a key pathological feature of neurodegenerative diseases.[6]
Enhancement of Synaptic Plasticity
A crucial finding is the ability of this compound to enhance long-term potentiation (LTP), a cellular correlate of learning and memory. In hippocampal slices from aged rats, 10 µM of the compound increased basal synaptic transmission and enhanced early LTP.[4][5] Importantly, it can also restore LTP that has been impaired by Aβ oligomers, suggesting a direct counteraction of Aβ-induced synaptic dysfunction.[7]
Reduction of Tau Hyperphosphorylation
In cellular models, this compound has been observed to inhibit the hyperphosphorylation of the tau protein.[3] This effect is significant as hyperphosphorylated tau is the primary component of neurofibrillary tangles, another hallmark of Alzheimer's disease. The reduction in tau pathology is believed to be mediated by the cGMP/PKG/CREB pathway.[3]
Conclusion
This compound acts as a selective inhibitor of PDE9A in neurons, leading to an increase in intracellular cGMP levels. This, in turn, activates the cGMP/PKG/CREB signaling pathway, resulting in a cascade of beneficial downstream effects, including neuroprotection, enhancement of synaptic plasticity, and reduction of tau hyperphosphorylation. The data gathered from a range of in vitro and in vivo models strongly support the therapeutic potential of targeting PDE9A with this compound for the treatment of neurodegenerative diseases characterized by cognitive decline, such as Alzheimer's disease. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
The Function of PDE9A Inhibition by (S)-BAY 73-6691: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function and mechanism of (S)-BAY 73-6691, a selective inhibitor of phosphodiesterase 9A (PDE9A). The document details the core mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in its preclinical evaluation.
Core Mechanism of Action: Potentiating cGMP Signaling
Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific enzyme that plays a crucial role in regulating intracellular signal transduction by catalyzing the hydrolysis of cyclic guanosine monophosphate (cGMP) to its inactive monophosphate form, 5'-GMP.[1][2] PDE9A is highly expressed in the brain, particularly in regions associated with learning and memory such as the hippocampus, cortex, and striatum.[3][4]
The primary function of this compound as a PDE9A inhibitor is to prevent the degradation of cGMP.[1] By selectively binding to and inhibiting the catalytic activity of the PDE9A enzyme, this compound causes an elevation of intracellular cGMP levels. This accumulation potentiates downstream signaling cascades that are dependent on cGMP, most notably the Protein Kinase G (PKG) pathway.[5][6] Enhanced activation of this pathway has significant implications for various physiological processes, including synaptic plasticity, neuroprotection, and vasodilation.[1][7]
While cGMP synthesis is canonically driven by nitric oxide (NO) activating soluble guanylate cyclase (sGC), some studies suggest that PDE9A regulates a pool of cGMP that is independent of NO signaling, potentially involving natriuretic peptide-stimulated particulate guanylate cyclase (pGC).[5][8][9] This distinction is critical for understanding the specific therapeutic contexts in which PDE9A inhibitors may be effective.
Key Signaling Pathway: PDE9A in the cGMP/PKG/CREB Cascade
The pro-cognitive effects of PDE9A inhibition are largely attributed to the enhancement of the cGMP/PKG/CREB signaling pathway. In neuronal cells, elevated cGMP levels resulting from PDE9A inhibition lead to the activation of PKG. Activated PKG, in turn, phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor.[6][10] Phosphorylated CREB promotes the expression of genes crucial for synaptic plasticity, long-term potentiation (LTP), and memory formation.[11][12]
Quantitative Pharmacological Data
This compound is the less potent enantiomer of the racemate BAY 73-6691, with the (R)-enantiomer showing approximately four times greater affinity for the PDE9A enzyme.[13][14] The compound exhibits high selectivity for PDE9A over other phosphodiesterase families.[15]
| Compound | Target Enzyme | IC50 (nM) | Notes | Reference(s) |
| This compound | Human PDE9A | 88 | The less potent enantiomer. | [14] |
| (R)-BAY 73-6691 | Human PDE9A | 22 | The more potent enantiomer. | [14] |
| BAY 73-6691 (racemate) | Human PDE9A | 55 | First potent and selective PDE9 inhibitor characterized. | [15][16] |
| BAY 73-6691 (racemate) | Murine PDE9A | 100 | Shows high potency in rodent models. | [15][16] |
Experimental Protocols and Preclinical Evidence
Preclinical studies in rodent models have demonstrated the pro-cognitive and neuroprotective effects of BAY 73-6691. The inhibitor was shown to enhance acquisition, consolidation, and retention of long-term memory and to attenuate chemically-induced memory deficits.[10] Furthermore, it has demonstrated neuroprotective effects against amyloid-β (Aβ) peptide-induced oxidative stress in both in vitro and in vivo models of Alzheimer's disease.[4][17]
Key Experiment: Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a cellular correlate of learning and memory. BAY 73-6691 has been shown to enhance early-phase LTP after weak tetanic stimulation in hippocampal slices from aged rats.[10]
Protocol: Hippocampal Slice Electrophysiology
-
Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.[12]
-
Recovery: Slices are allowed to recover for at least one hour in an interface chamber containing oxygenated aCSF at room temperature.[12]
-
Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Measurement: Stable baseline responses are recorded for 15-20 minutes by stimulating Schaffer collateral afferents at a low frequency (e.g., 0.05 Hz).
-
Drug Perfusion: this compound is added to the perfusion aCSF at the desired concentration.
-
LTP Induction: LTP is induced by applying a weak tetanic stimulation (a short, high-frequency burst of stimuli).[10]
-
Post-Tetanus Recording: fEPSPs are recorded for at least 60 minutes post-stimulation to measure the degree and stability of potentiation.
-
Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-stimulation baseline.
Key Experiment: Morris Water Maze
This task assesses spatial learning and memory. In an Alzheimer's disease mouse model, BAY 73-6691 administration improved performance in this test.[17]
Protocol: Morris Water Maze
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Habituation: For 1-2 days prior to training, mice are handled and allowed a 60-second free swim in the pool without the platform to acclimate.[12]
-
Drug Administration: Mice are treated with this compound or a vehicle control, typically via intraperitoneal injection, at a set time before the daily training session.[17]
-
Acquisition Training: Over several consecutive days (e.g., 5 days), mice undergo multiple trials per day. For each trial, the mouse is placed into the pool from a different starting position and must find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the final training trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.[12] Memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.
Conclusion
This compound is a selective inhibitor of the PDE9A enzyme. Its primary function is to block the degradation of cGMP, thereby enhancing cGMP-dependent signaling pathways. This mechanism has shown significant therapeutic potential in preclinical models, particularly for improving cognitive function and providing neuroprotection in the context of neurodegenerative diseases like Alzheimer's. The potentiation of the cGMP/PKG/CREB pathway appears to be a key driver of its effects on synaptic plasticity and memory. The detailed protocols and quantitative data presented herein provide a foundation for further research and development of PDE9A inhibitors as a novel therapeutic class.
References
- 1. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]
- 2. PDE9A - Wikipedia [en.wikipedia.org]
- 3. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. giiresearch.com [giiresearch.com]
- 8. Frontiers | Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 17. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-BAY 73-6691 structure and chemical properties
An In-depth Technical Guide on (S)-BAY 73-6691: Structure, Properties, and Experimental Analysis
This technical guide provides a comprehensive overview of this compound, a notable phosphodiesterase 9 (PDE9) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Core Chemical Structure and Properties
This compound is the (S)-enantiomer of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691. The (R)-enantiomer is the more active form, and this compound is often utilized as a negative control in research settings to ascertain stereospecific effects.[1] Both enantiomers are crucial for understanding the specific interactions with the PDE9A enzyme.
The compound is a pyrazolopyrimidine derivative.[2] Its core structure consists of a pyrazolo[3,4-d]pyrimidin-4-one backbone, substituted with a 2-chlorophenyl group, an oxo group, and a (2S)-3,3,3-trifluoro-2-methylpropyl group at respective positions.[2]
Physicochemical and Identification Data
The key chemical identifiers and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [3] |
| CAS Number | 794568-91-5 | [3][4] |
| Molecular Formula | C₁₅H₁₂ClF₃N₄O | [3][5][] |
| Molecular Weight | 356.73 g/mol | [3][5][] |
| Appearance | Solid powder, Off-white | [][7] |
| Solubility | Soluble in DMSO (>20 mg/mL)[], not in water[7] | [][7] |
| Storage Temperature | -20°C for long term (months to years), 0-4°C for short term (days to weeks) | [7] |
| SMILES | C1(C--INVALID-LINK--C(F)(F)F)=NC(=O)C2C=NN(C3=CC=CC=C3Cl)C=2N1 | [3] |
| InChI Key | FFPXPXOAFQCNBS-DEOSSOPVSA-N | [7] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of phosphodiesterase 9A (PDE9A).[8] PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways.[8][9] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.
Elevated cGMP levels subsequently activate downstream signaling cascades, most notably the nitric oxide (NO)/cGMP-dependent protein kinase (PKG)/CREB pathway.[10][11] This pathway is integral to neuronal functions, including synaptic plasticity, learning, and memory.[8][10] The inhibition of PDE9A is therefore being investigated as a potential therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease, where enhancing cGMP signaling could be beneficial.[7][8]
Experimental Protocols and Applications
This compound, primarily as a control, and its (R)-enantiomer have been characterized through various in vitro and in vivo experimental models. These studies are crucial for determining the compound's efficacy, selectivity, and potential therapeutic effects.
In Vitro Cellular Activity Assay
A key experiment to determine the cellular activity of PDE9 inhibitors involves using a specially engineered reporter cell line.[12] This assay provides a real-time measurement of intracellular cGMP modulation.
Objective: To assess the ability of this compound to inhibit intracellular PDE9 activity.
Methodology:
-
Cell Line: A Chinese hamster ovary (CHO) cell line is stably transfected to express human PDE9A, soluble guanylate cyclase (sGC), the cyclic nucleotide-gated cation channel CNGA2, and the photoprotein aequorin.[12]
-
Principle: Intracellular cGMP levels are monitored via aequorin luminescence, which is triggered by Ca²+ influx through the cGMP-sensitive CNGA2 channel.[12]
-
Procedure:
-
Cells are treated with a submaximal stimulating concentration of an sGC activator (e.g., BAY 58-2667) to induce a baseline level of cGMP production.[12]
-
Increasing concentrations of this compound are then added.
-
The resulting luminescence signal, corresponding to intracellular cGMP accumulation, is measured.
-
-
Expected Outcome: An effective PDE9 inhibitor will potentiate the cGMP signal generated by the sGC activator, causing a concentration-dependent increase in luminescence and a leftward shift in the concentration-response curve.[12]
In Vivo Model for Neuroprotection
Animal models are essential for evaluating the neuroprotective effects of PDE9 inhibitors in a physiological context, particularly for conditions like Alzheimer's disease.
Objective: To evaluate the protective effects of this compound against amyloid-β (Aβ) peptide-induced oxidative stress and memory impairment in mice.[7]
Methodology:
-
Animal Model: Mice are subjected to an intracerebroventricular (ICV) injection of Aβ₂₅₋₃₅ to induce a model of Alzheimer's-like pathology.[7]
-
Treatment: Following the Aβ injection, mice are treated with this compound via intraperitoneal (i.p.) injection, typically once daily for a specified period (e.g., 10 days).[7]
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or passive avoidance tasks to measure learning and memory.[13]
-
Biochemical Analysis: After the treatment period, brain tissue (e.g., hippocampus) is collected to measure markers of oxidative stress, apoptosis, and other relevant biochemical parameters.[7][13]
-
Control Groups: The experiment includes sham-operated controls, a vehicle-treated Aβ group, and multiple dose groups for this compound.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of a compound is a critical parameter. For PDE inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The (R)-enantiomer of BAY 73-6691 is significantly more potent than the (S)-enantiomer.
| Compound | Target | IC₅₀ Value | Assay Type | Reference(s) |
| (R)-BAY 73-6691 | Human PDE9A | 22 nM | Enzymatic Assay | [9] |
| This compound | Human PDE9A | 88 nM | Enzymatic Assay | [9] |
| (R)-BAY 73-6691 | Murine PDE9 | 100 nM | Enzymatic Assay | [12] |
Conclusion
This compound is a selective inhibitor of PDE9A and serves as an important research tool, particularly as a stereoisomeric control for its more potent (R)-enantiomer. Its ability to modulate the cGMP signaling pathway underscores the therapeutic potential of PDE9A inhibition for neurological disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar compounds, facilitating further advancements in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bay 73-6691 | C15H12ClF3N4O | CID 135541419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 794568-91-5 | MFCD31735114 | this compound [aaronchem.com]
- 4. This compound | 794568-91-5 [sigmaaldrich.com]
- 5. 794568-91-5|this compound|BLD Pharm [bldpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 9. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Genesis of a Novel Cognitive Enhancer: A Technical Guide to the Discovery and History of BAY 73-6691, a Pioneering PDE9 Inhibitor
For Immediate Release to the Scientific Community
This technical guide provides an in-depth exploration of the discovery, history, and preclinical validation of BAY 73-6691, the first potent and selective inhibitor of phosphodiesterase 9A (PDE9A). Developed by Bayer, this compound has been instrumental in elucidating the role of PDE9A in cognitive processes and has been a valuable tool in the exploration of novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core pharmacological data, detailed experimental methodologies, and the underlying signaling pathways associated with BAY 73-6691.
Introduction: The Rationale for PDE9A Inhibition
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase with a high affinity for its substrate, playing a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[3] Notably, PDE9A is highly expressed in brain regions crucial for learning and memory, including the neocortex, hippocampus, and striatum.[1][2] Its primary function is to hydrolyze cGMP, a second messenger in the nitric oxide (NO) signaling cascade, which is pivotal for synaptic plasticity. By inhibiting PDE9A, it was hypothesized that cGMP levels would be elevated, thereby enhancing downstream signaling pathways essential for memory formation and consolidation.[1][2] This hypothesis laid the groundwork for the development of selective PDE9A inhibitors as potential cognitive enhancers.
The Discovery of BAY 73-6691: A Milestone in PDE Research
BAY 73-6691, chemically identified as 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, emerged as the first compound to exhibit potent and selective inhibition of the PDE9A enzyme.[1][2] Its discovery marked a significant advancement in the field, providing a crucial pharmacological tool to investigate the therapeutic potential of targeting PDE9A.
In Vitro Profile: Potency and Selectivity
The inhibitory activity of BAY 73-6691 against PDE9A was established through rigorous in vitro enzymatic assays. The compound demonstrated potent inhibition of both human and murine PDE9A, with moderate to low activity against other phosphodiesterase families, highlighting its selectivity.
| Parameter | Species | Value | Assay System | Reference |
| IC50 | Human | 55 nM | Recombinant PDE9 | [3][4] |
| Ki | Human | 45 nM | Recombinant PDE9 | [3] |
| IC50 | Murine | 100 nM | Recombinant PDE9 | [3][4] |
Table 1: In Vitro Potency of BAY 73-6691 against PDE9A
Mechanism of Action: Enhancing the cGMP Signaling Cascade
The pro-cognitive effects of BAY 73-6691 are attributed to its modulation of the NO/cGMP signaling pathway. By inhibiting PDE9A, BAY 73-6691 prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that promotes the expression of genes crucial for synaptic plasticity and the formation of long-term memories.
Preclinical Efficacy: Evidence from In Vivo and Ex Vivo Models
The therapeutic potential of BAY 73-6691 as a cognitive enhancer has been substantiated through a variety of preclinical studies. These experiments have demonstrated its ability to improve memory and learning in rodent models of cognitive impairment.
Enhancement of Synaptic Plasticity: Long-Term Potentiation (LTP)
Long-term potentiation (LTP), a cellular correlate of learning and memory, was significantly enhanced in the presence of BAY 73-6691 in hippocampal slices from aged rats. This provides a direct link between the compound's mechanism of action and its effects on synaptic function.
Improvement in Cognitive Performance: Behavioral Assays
A battery of behavioral tests in rodents has consistently shown the pro-cognitive effects of BAY 73-6691.
| Behavioral Test | Animal Model | Effect of BAY 73-6691 |
| Social Recognition Task | Rodents | Enhanced acquisition, consolidation, and retention of long-term memory. |
| Passive Avoidance Task | Rodents with scopolamine-induced deficits | Attenuated retention deficits. |
| T-Maze Alternation Task | Rodents with MK-801-induced deficits | Attenuated short-term memory deficits. |
Table 2: Summary of In Vivo Efficacy of BAY 73-6691 in Rodent Models of Cognition.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of BAY 73-6691.
PDE9A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay quantifies the inhibitory effect of BAY 73-6691 on PDE9A activity.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE9A. Inhibition of the enzyme prevents this change.[5]
-
Materials:
-
Recombinant human PDE9A enzyme.
-
FAM-labeled cGMP substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
BAY 73-6691 (and other test compounds).
-
384-well black microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of BAY 73-6691 in DMSO and then in assay buffer.
-
Add the diluted compound or vehicle control to the wells of the microplate.
-
Add the PDE9A enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the FAM-labeled cGMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Long-Term Potentiation (LTP) in Rat Hippocampal Slices
This ex vivo experiment assesses the effect of BAY 73-6691 on synaptic plasticity.
-
Principle: LTP is induced by high-frequency stimulation of synaptic pathways in hippocampal slices, and the resulting enhancement of synaptic transmission is measured.
-
Materials:
-
Adult male Wistar rats.
-
Artificial cerebrospinal fluid (aCSF).
-
Vibratome for slicing.
-
Recording chamber and perfusion system.
-
Stimulating and recording electrodes.
-
Data acquisition system.
-
-
Procedure:
-
Prepare 400 µm thick transverse hippocampal slices from the rat brain.
-
Allow slices to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for a stable period.
-
Apply BAY 73-6691 to the perfusion medium.
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Continue recording fEPSPs to measure the potentiation of the synaptic response.
-
Analyze the change in fEPSP slope or amplitude compared to baseline.
-
Passive Avoidance Task
This in vivo test evaluates the effect of BAY 73-6691 on fear-motivated learning and memory.
-
Principle: The test relies on the animal's innate preference for a dark environment and its ability to learn to avoid a location associated with an aversive stimulus (a mild footshock).[6][7]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a footshock.
-
Procedure:
-
Training (Day 1): Place the animal in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild footshock is delivered.
-
Testing (Day 2): Place the animal back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive experience.
-
Administer BAY 73-6691 or vehicle at a specified time before the training or testing session, depending on the memory phase being investigated (acquisition, consolidation, or retrieval).
-
Conclusion and Future Directions
The discovery of BAY 73-6691 as the first potent and selective PDE9A inhibitor was a pivotal moment in neuroscience research. It not only validated PDE9A as a druggable target for cognitive disorders but also provided an invaluable chemical probe to unravel the complexities of the cGMP signaling pathway in the brain. The extensive preclinical data consistently demonstrate its ability to enhance synaptic plasticity and improve cognitive performance in various animal models. While BAY 73-6691 itself has not progressed to late-stage clinical trials for Alzheimer's disease, the foundational research conducted with this compound has paved the way for the development of a new generation of PDE9A inhibitors. The insights gained from the study of BAY 73-6691 continue to inform and inspire the ongoing quest for effective treatments for neurodegenerative diseases.
References
- 1. 2.8. Passive Avoidance Test [bio-protocol.org]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. | BioWorld [bioworld.com]
- 4. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 7. Passive avoidance test [panlab.com]
An In-depth Technical Guide to the Pharmacodynamics of (S)-BAY 73-6691
This guide provides a detailed overview of the pharmacodynamics of (S)-BAY 73-6691, a selective inhibitor of phosphodiesterase type 9 (PDE9). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its mechanism of action, quantitative parameters, and the experimental methodologies used for its characterization.
Introduction and Mechanism of Action
This compound is the (S)-enantiomer of the compound BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3] PDE9A is a high-affinity, cGMP-specific phosphodiesterase, an enzyme that catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP).[2][4] This enzyme is predominantly expressed in the brain—with high concentrations in the hippocampus, neocortex, and striatum—as well as in the kidney and spleen.[5][6]
The primary mechanism of action of this compound is the competitive inhibition of the PDE9A catalytic site. This inhibition reduces the degradation of intracellular cGMP, leading to its accumulation. Elevated cGMP levels, in turn, activate downstream signaling cascades, most notably involving Protein Kinase G (PKG).[7] This modulation of the cGMP pathway is central to the compound's effects on neuronal function, particularly in processes underlying synaptic plasticity and memory.[7][8][9] Research suggests that PDE9A regulates cGMP signaling cascades that are independent of the nitric oxide (NO)/soluble guanylate cyclase (sGC) pathway, pointing towards a primary role in modulating cGMP generated by particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[10] However, in cellular systems, this compound has been shown to potentiate cGMP signals generated by sGC activators.[6][11]
Core Signaling Pathway
Inhibition of PDE9A by this compound directly impacts the cGMP/PKG/CREB signaling pathway, which is crucial for synaptic plasticity and memory consolidation. The sequence of events is as follows: this compound binds to and inhibits PDE9A, preventing the breakdown of cGMP. The resulting increase in intracellular cGMP concentration leads to the activation of Protein Kinase G (PKG). Activated PKG then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in long-term potentiation (LTP) and synaptic strengthening.[7][8][9]
References
- 1. This compound | 794568-91-5 | BC162667 | Biosynth [biosynth.com]
- 2. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 6. BAY 73-6691 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro characterization of (S)-BAY 73-6691
An In-Depth Technical Guide to the In Vitro Characterization of (S)-BAY 73-6691
Introduction
This compound, the S-enantiomer of 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, is a selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is a cGMP-specific phosphodiesterase, an enzyme family responsible for the degradation of cyclic nucleotides, which are crucial second messengers in various intracellular signaling pathways.[3] PDE9 exhibits a high affinity for cGMP (Km = 70 nM) and is expressed in brain regions relevant to cognition, such as the hippocampus, cortex, and striatum, making it a therapeutic target for neurodegenerative disorders like Alzheimer's disease.[4][5] This document provides a comprehensive overview of the , detailing its inhibitory potency, selectivity, cellular activity, and the experimental protocols used for its evaluation.
Biochemical Potency and Selectivity
The inhibitory activity of BAY 73-6691 has been assessed against various phosphodiesterase enzymes. The compound demonstrates potent inhibition of PDE9 and displays selectivity over other PDE families. Notably, there is a stereochemical preference, with the (R)-enantiomer showing slightly higher affinity for PDE9A than the (S)-enantiomer.[6]
Table 1: Inhibitory Potency (IC50) Against PDE9A
| Compound | Target Enzyme | IC50 (nM) | Source |
| This compound | Human PDE9A | 88 | [6] |
| (R)-BAY 73-6691 | Human PDE9A | 22 | [6] |
| BAY 73-6691 (racemate) | Human PDE9A | 55 | [1][7] |
| BAY 73-6691 (racemate) | Murine PDE9A | 100 | [1][7] |
Table 2: Selectivity Profile of IMR-687 (A structurally similar PDE9i) for comparison
Data for a comprehensive selectivity profile of this compound was not available. The following data for IMR-687, another potent PDE9A inhibitor, is provided to illustrate a typical selectivity profile.
| PDE Isoform | IC50 (µM) | Selectivity Fold (vs. PDE9A1) |
|---|---|---|
| PDE1A3 | 88.4 | >800x |
| PDE1B | 8.48 | >800x |
| PDE1C | 12.2 | >800x |
| PDE5A2 | 81.9 | >800x |
Data from a study on IMR-687 shows high selectivity for PDE9A over other isoforms.[8]
Mechanism of Action: The cGMP Signaling Pathway
BAY 73-6691 exerts its effects by preventing the degradation of cGMP, thereby amplifying the downstream signaling cascade. This pathway is often initiated by nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn can phosphorylate various substrates, including the CREB (cAMP response element-binding) protein, influencing gene transcription and synaptic plasticity.[9][10][11]
Caption: cGMP signaling pathway modulated by this compound.
Cellular Activity
In a cellular context, this compound effectively inhibits intracellular PDE9 activity.[1][7] While the inhibitor alone may not significantly raise basal cGMP levels, it markedly potentiates the cGMP accumulation induced by sGC activators like BAY 58-2667.[1] This demonstrates that the compound can penetrate cells and engage its intracellular target to amplify cGMP signals generated by upstream stimuli.
Table 3: Cellular and Electrophysiological Effects
| Assay | System | Treatment | Effect | Source |
| cGMP Reporter Assay | CHO cells expressing PDE9, sGC, CNGA2 | BAY 73-6691 + sGC activator (BAY 58-2667) | Potentiated cGMP signals and luminescence | [1] |
| Synaptic Plasticity | Rat Hippocampal Slices (Young Wistar) | 10 µM BAY 73-6691 | Enhanced early Long-Term Potentiation (LTP) after weak tetanic stimulation | [3][9] |
| Synaptic Plasticity | Rat Hippocampal Slices (Young Wistar) | 30 µM BAY 73-6691 | No effect on early LTP | [3][9] |
| Basal Transmission | Rat Hippocampal Slices (Young Wistar) | 10 µM or 30 µM BAY 73-6691 | No effect | [3][9] |
Experimental Protocols
PDE Inhibition Assay (IC50 Determination)
This protocol outlines the general method for determining the inhibitory potency of a compound against PDE enzymes.
-
Enzyme and Substrate Preparation : Recombinant human PDE9A catalytic domain is used. The substrate, 3H-labeled cGMP, is prepared in an assay buffer containing Tris-HCl, MgCl2, and DTT.[12]
-
Inhibitor Dilution : this compound is serially diluted to create a range of concentrations (typically at least eight) to generate a dose-response curve.[12]
-
Reaction Incubation : The reaction is initiated by mixing the PDE9A enzyme, the inhibitor at a specific concentration, and the 3H-cGMP substrate. The mixture is incubated at room temperature for a set period (e.g., 15 minutes). The enzyme concentration is chosen to ensure that less than 80% of the substrate is hydrolyzed during the reaction time.[12]
-
Reaction Termination : The reaction is stopped by the addition of 0.2 M ZnSO4.[12]
-
Product Separation : The reaction product, 3H-GMP, is precipitated by adding 0.25 M BaSO4. Unreacted 3H-cGMP remains in the supernatant.[12]
-
Quantification : The radioactivity in the supernatant is measured using a liquid scintillation counter. The amount of hydrolyzed substrate is calculated by subtracting the supernatant radioactivity from the total initial radioactivity.[12]
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve using non-linear regression.[6][12]
Cellular cGMP Reporter Assay
This assay measures the intracellular activity of PDE9 inhibitors in a live-cell system.[1]
Caption: Workflow for the cGMP reporter cell line assay.
-
Cell Line : A Chinese Hamster Ovary (CHO) cell line is engineered to stably express four key proteins: PDE9, soluble guanylate cyclase (sGC), the cGMP-gated cation channel CNGA2, and the photoprotein aequorin.[1]
-
Stimulation : Cells are stimulated with a submaximal concentration of an sGC activator (e.g., BAY 58-2667) in the presence of varying concentrations of this compound.[1]
-
Intracellular Cascade : The sGC activator stimulates cGMP production. This compound inhibits PDE9, leading to a potentiated increase in intracellular cGMP concentration.[1]
-
Signal Transduction : The elevated cGMP levels cause the CNGA2 cation channels to open, allowing an influx of Ca²⁺ into the cell.[1]
-
Detection : The influx of Ca²⁺ binds to and activates the photoprotein aequorin, which emits light (luminescence). This light emission is measured in real-time and serves as a direct readout of intracellular cGMP levels.[1]
-
Analysis : The concentration-dependent increase in luminescence in the presence of the inhibitor is used to characterize its cellular potency.[1]
Hippocampal Slice Electrophysiology (LTP Measurement)
This protocol is used to assess the effect of a compound on synaptic plasticity in an ex vivo brain tissue preparation.[3][9]
-
Slice Preparation : Young adult Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Incubation : Slices are allowed to recover in an interface chamber with continuous aCSF perfusion, saturated with 95% O₂ / 5% CO₂ at a constant temperature (e.g., 32°C).
-
Electrode Placement : A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral-commissural pathway.
-
Baseline Recording : Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Drug Application : this compound is added to the perfusion aCSF at the desired concentration (e.g., 10 µM) and allowed to equilibrate for 20-30 minutes before inducing LTP.[3]
-
LTP Induction : Long-Term Potentiation is induced using a weak tetanic stimulation protocol (e.g., a single 1-second train of 100 Hz stimulation).[3][9]
-
Post-Tetanic Recording : fEPSPs are recorded for at least 60-120 minutes following the tetanus to measure the potentiation of the synaptic response.
-
Data Analysis : The slope of the fEPSP is measured and normalized to the pre-tetanus baseline. The degree of potentiation in the drug-treated slices is compared to that in control (vehicle-treated) slices.[3]
Caption: Logical diagram of this compound's selectivity.
References
- 1. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 9. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of (S)-BAY 73-6691 in the Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY 73-6691 is the less potent enantiomer of the racemate BAY 73-6691, a first-in-class, potent, and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] While the (R)-enantiomer exhibits higher affinity, both molecules target PDE9A, an enzyme highly expressed in the brain, particularly in regions crucial for cognitive function such as the hippocampus and cortex.[1][2] PDE9A is a cGMP-specific phosphodiesterase that plays a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE9A, this compound elevates cGMP concentrations, thereby modulating downstream signaling pathways implicated in synaptic plasticity and memory formation.[3][4] This technical guide provides a comprehensive overview of the molecular target of this compound in the brain, including its mechanism of action, quantitative binding data, and detailed experimental protocols.
Molecular Target: Phosphodiesterase 9A (PDE9A)
The primary molecular target of this compound in the brain is the enzyme phosphodiesterase 9A (PDE9A).[1] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, acting as key regulators of second messenger signaling. PDE9A is distinguished by its high affinity for cGMP.[5]
Enantiomeric Specificity
BAY 73-6691 is a chiral molecule, and its enantiomers display differential activity. The (R)-enantiomer, (R)-BAY 73-6691, is the more potent inhibitor of PDE9A. Crystallographic and mutagenesis studies have revealed that while both enantiomers interact with the active site of PDE9A, the orientation of the fluoromethyl group differs, which may account for the observed difference in affinity.[6][7]
Data Presentation: Quantitative Analysis of BAY 73-6691 Inhibition
The inhibitory potency and selectivity of both the racemate and the individual enantiomers of BAY 73-6691 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BAY 73-6691 (racemate) | Human PDE9A | 55 | Biochemical Assay | [1] |
| (R)-BAY 73-6691 | Human PDE9A | 22 | Biochemical Assay | [6][7] |
| This compound | Human PDE9A | 88 | Biochemical Assay | [6][7] |
| BAY 73-6691 (racemate) | Murine PDE9A | 100 | Biochemical Assay | [1] |
| Table 1: Inhibitory Potency (IC50) of BAY 73-6691 and its Enantiomers against PDE9A. |
| PDE Subtype | (R)-BAY 73-6691 IC50 (nM) | This compound IC50 (nM) | Selectivity Fold ((S)/(R)) | Reference |
| PDE9A | 22 | 88 | 4 | [6][7] |
| Table 2: Enantiomeric Selectivity of BAY 73-6691 for PDE9A. |
Signaling Pathways
Inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP can modulate neuronal function through several downstream signaling pathways. Interestingly, research suggests that PDE9A inhibition can elevate cGMP levels independently of the canonical nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway, suggesting a distinct mechanism of action.[3] However, for the transformation of early to late long-term potentiation (LTP), the NO-cGMP-Protein Kinase G (PKG) pathway appears to be involved.[4] The downstream effectors of cGMP in neurons include PKG, cyclic nucleotide-gated (CNG) ion channels, and other phosphodiesterases.[8]
References
- 1. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. PDE9A inhibition rescues amyloid beta-induced deficits in synaptic plasticity and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Depresses GABAA Receptor Function via Coactivation of cGMP-Dependent Kinase and Phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving (S)-BAY 73-6691 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of (S)-BAY 73-6691, a potent and selective phosphodiesterase 9 (PDE9) inhibitor, for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Introduction
This compound is a small molecule inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, including synaptic plasticity and cellular signaling. Its use in in vitro studies is pivotal for investigating the therapeutic potential of PDE9A inhibition in neurodegenerative disorders and other conditions. Proper dissolution and handling of this compound are the first critical steps for successful cell-based assays.
Chemical Properties and Solubility
This compound is an off-white powder.[1][] It is practically insoluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO).[3]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (280.32 mM) | [4][5] |
| DMSO | >20 mg/mL | [1][] |
| DMSO | >10 mg/mL | [6] |
| Water | Insoluble | [3] |
Note: The hygroscopic nature of DMSO can impact the solubility of the compound. It is highly recommended to use a fresh, unopened vial of anhydrous, cell culture-grade DMSO for the preparation of stock solutions.[4][5]
Experimental Protocols
Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated precision balance
-
Sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.67 mg of the compound (Molecular Weight: 356.73 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present. The solution should be clear.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4][5] Stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[4][5]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration stock solution to the final desired concentration in cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize pipetting errors and the concentration of DMSO in the final culture, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in the cell culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.
-
Add the appropriate volume of this intermediate solution to your cell culture plates. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
Direct Dilution (for higher concentrations): For higher final concentrations, direct dilution may be feasible. However, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1% v/v).
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
-
Mixing: Gently mix the contents of the cell culture plates or flasks after adding the working solution to ensure even distribution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use in cell culture.
References
Application Notes and Protocols for the Use of (S)-BAY 73-6691 in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily expressed in the brain that degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, thereby modulating cGMP-dependent signaling pathways.[1] In the context of neurodegenerative disease models, particularly those for Alzheimer's disease, this compound has demonstrated neuroprotective effects in SH-SY5Y human neuroblastoma cells. Specifically, it has been shown to mitigate amyloid-beta (Aβ)-induced cytotoxicity, oxidative stress, and apoptosis.[2][3] These application notes provide a comprehensive overview of the use of this compound in SH-SY5Y cells, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound in SH-SY5Y cells exposed to amyloid-beta (Aβ).
| Treatment Group | Cell Viability (% of Control) |
| Control | 100 |
| Aβ (20 µM) | ~50-60% |
| Aβ (20 µM) + this compound (50 µg/mL) | Increased |
| Aβ (20 µM) + this compound (100 µg/mL) | Further Increased |
| Aβ (20 µM) + this compound (150 µg/mL) | Significantly Increased |
| Aβ (20 µM) + this compound (200 µg/mL) | Near Control Levels |
| Note: Exact percentages for cell viability with this compound treatment are described as a dose-dependent alleviation of Aβ-induced loss of viability.[2] |
| Treatment Group | Apoptosis Rate |
| Control | Baseline |
| Aβ (20 µM) | High Degree of Apoptosis |
| Aβ (20 µM) + this compound (50-200 µg/mL) | Attenuated Apoptosis |
| Note: this compound dose-dependently attenuates the Aβ-induced increase in apoptotic cells.[2][3] |
| Treatment Group | Oxidative Stress Level |
| Control | Baseline |
| Aβ (20 µM) | Increased Oxidative Stress |
| Aβ (20 µM) + this compound (50-150 µg/mL) | Dose-dependently Attenuated |
| Aβ (20 µM) + this compound (200 µg/mL) | Almost Neutralized |
| Note: Oxidative damage was almost neutralized at a concentration of 200 µg/mL of this compound.[2][3] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in SH-SY5Y cells.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the routine culture of SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F12 (1:1)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Antibiotic-antimycotic solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain SH-SY5Y cells in T-75 flasks with DMEM/F12 supplemented with 10% FBS, 2 mM L-glutamine, and 1x antibiotic-antimycotic solution.[2]
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO₂.[2]
-
For passaging, aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.
Aβ and this compound Treatment
This protocol outlines the treatment of SH-SY5Y cells with amyloid-beta and this compound.
Materials:
-
SH-SY5Y cells cultured as described above
-
Amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide
-
This compound
-
Sterile, nuclease-free water or appropriate solvent for Aβ reconstitution
-
DMSO for this compound stock solution
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1x10⁵ cells per well.[2]
-
Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a stock solution of Aβ₂₅₋₃₅ peptide. Freshly prepare a working solution of 20 µM Aβ₂₅₋₃₅ in cell culture medium before each experiment.[2]
-
Prepare a stock solution of this compound in DMSO. Prepare working solutions at different concentrations (e.g., 50, 100, 150, and 200 µg/mL) by diluting the stock solution in cell culture medium.[2]
-
Treat the cells with 20 µM Aβ₂₅₋₃₅ with or without the different concentrations of this compound.[2]
-
Include appropriate controls: untreated cells, cells treated with Aβ₂₅₋₃₅ alone, and cells treated with this compound alone.
-
Incubate the plates for the desired experimental duration (e.g., 24-48 hours).
Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated SH-SY5Y cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Oxidative Stress Assay (Intracellular ROS Measurement)
This protocol measures the levels of intracellular reactive oxygen species (ROS).
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
After treatment, remove the culture medium and wash the cells with warm serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
Express the ROS levels as a percentage of the control.
Conclusion
This compound demonstrates significant neuroprotective potential in SH-SY5Y cells by mitigating Aβ-induced toxicity. Its mechanism of action, centered on the inhibition of PDE9A and subsequent elevation of cGMP, offers a promising therapeutic avenue for neurodegenerative diseases. The protocols provided herein offer a standardized framework for researchers to investigate the effects of this compound and similar compounds in a cellular model of Alzheimer's disease.
References
- 1. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Oxidative stress induced by beta-amyloid peptide(1-42) is involved in the altered composition of cellular membrane lipids and the decreased expression of nicotinic receptors in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-BAY 73-6691 in Cognitive Enhancement Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (S)-BAY 73-6691, a selective phosphodiesterase 9A (PDE9A) inhibitor, for the purpose of cognitive enhancement in murine models. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the pro-cognitive effects of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of PDE9A, an enzyme primarily expressed in the brain, with high concentrations in regions crucial for learning and memory, such as the neocortex and hippocampus.[1][2] PDE9A specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in neuronal signaling pathways. The cognitive-enhancing effects of this compound are attributed to its ability to increase intracellular cGMP levels by preventing its degradation. This amplification of cGMP signaling is believed to modulate the nitric oxide (NO)/cGMP/protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway, which is critically involved in synaptic plasticity, long-term potentiation (LTP), and memory formation.[1][3][4]
The proposed signaling cascade begins with the activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate. This activation leads to an influx of calcium ions (Ca2+), which stimulates nitric oxide synthase (nNOS) to produce NO.[5][6][7] NO, in turn, activates soluble guanylate cyclase (sGC) to synthesize cGMP. By inhibiting PDE9A, this compound prolongs the action of cGMP, leading to the activation of PKG and subsequent phosphorylation of CREB, a transcription factor that regulates the expression of genes involved in synaptic plasticity and memory consolidation.[2][4][8]
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in various cognitive enhancement paradigms in mice.
Table 1: Social Recognition Test
| Mouse Strain | Dosage (mg/kg) | Administration Route | Timing of Administration | Observed Effect |
| C57BL/6JOlaHsd | 0.3 | p.o. | 30 minutes before T1 | Improved retention performance |
| C57BL/6JOlaHsd | 3.0 | p.o. | 30 minutes before T1 | Improved retention performance |
Table 2: T-Maze Continuous Alternation Task (MK-801-induced deficit model)
| Mouse Strain | Dosage (mg/kg) | Administration Route | Timing of Administration | Observed Effect |
| C57BL | 1.0 | p.o. | 60 minutes before testing | Attenuated MK-801-induced deficit |
| C57BL | 3.0 | p.o. | 60 minutes before testing | Attenuated MK-801-induced deficit |
| C57BL | 10.0 | p.o. | 60 minutes before testing | Attenuated MK-801-induced deficit |
Table 3: Morris Water Maze (Aβ25-35-induced deficit model)
| Mouse Strain | Dosage (mg/kg/day) | Administration Route | Treatment Duration | Observed Effect |
| ICR | Not Specified | i.p. | 10 days | Improved learning and memory |
Detailed Experimental Protocols
The following are detailed protocols for key behavioral assays used to assess the cognitive-enhancing effects of this compound in mice.
Protocol 1: Social Recognition Test
This task assesses short-term social memory.
Materials:
-
Adult male mice (e.g., C57BL/6JOlaHsd)
-
Juvenile male mice (3-4 weeks old)
-
Test cages
-
This compound
-
Vehicle (e.g., 5% Ethanol + 10% Solutol + 85% H₂O)
Procedure:
-
Habituation: A week prior to testing, habituate the adult mice to the laboratory environment. Conduct one habituation session under conditions similar to the test session.
-
Drug Administration: 30 minutes before the first trial (T1), administer this compound or vehicle orally (p.o.).
-
Trial 1 (T1): Individually house the adult mice for 30 minutes before the trial. Introduce a juvenile mouse into the adult mouse's cage for a set period (e.g., 5 minutes). Record the total time the adult mouse spends actively investigating the juvenile (e.g., sniffing, grooming).
-
Retention Interval: Return the juvenile to its home cage. The adult mouse remains in its cage for a 24-hour retention interval.
-
Trial 2 (T2): After the 24-hour interval, re-introduce the same juvenile mouse from T1 into the adult mouse's cage for the same duration as in T1. Record the investigation time. A reduction in investigation time during T2 compared to T1 is indicative of social recognition memory.
Protocol 2: T-Maze Continuous Alternation Task
This task assesses spatial working memory. This protocol describes a model where a cognitive deficit is induced by MK-801.
Materials:
-
Adult male mice (e.g., C57BL)
-
T-maze apparatus
-
This compound
-
MK-801
-
Vehicle for this compound (e.g., 5% Ethanol + 40% Solutol + 55% 0.9% NaCl)
-
Vehicle for MK-801 (e.g., 0.9% NaCl)
Procedure:
-
Drug Administration:
-
60 minutes before testing, administer this compound or its vehicle orally (p.o.).
-
30 minutes before testing, administer MK-801 or its vehicle subcutaneously (s.c.).
-
-
Forced-Choice Trial: Place the mouse in the start arm of the T-maze and allow it to choose one of the goal arms. Once a choice is made, block the other arm. The mouse remains in the chosen arm for a brief period (e.g., 30 seconds).
-
Free-Choice Trials: Immediately after the forced-choice trial, conduct a series of free-choice trials (e.g., 14 trials). For each trial, the mouse starts from the beginning of the start arm and is free to choose either goal arm. An alternation is recorded if the mouse chooses the arm opposite to the one it entered in the previous trial.
-
Data Analysis: Calculate the percentage of alternations over the total number of free-choice trials. A higher percentage of alternations indicates better spatial working memory.
Protocol 3: Morris Water Maze (MWM)
This task assesses spatial learning and memory. This protocol is adapted from a study using an Aβ25-35-induced Alzheimer's disease model.[9]
Materials:
-
Adult male mice (e.g., ICR)
-
Circular water tank (e.g., 120 cm in diameter)
-
Escape platform (e.g., 10 cm in diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Visual cues placed around the room
-
Video tracking system
-
This compound
-
Vehicle for intraperitoneal injection
Procedure:
-
Aβ25-35 Injection (Day 0): Induce a cognitive deficit by intracerebroventricular injection of Aβ25-35.
-
Drug Treatment (Days 1-10): Administer this compound or vehicle intraperitoneally (i.p.) once daily.
-
Acquisition Phase (e.g., Days 6-10):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the wall of the tank.
-
Allow the mouse to swim freely to find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (e.g., Day 11):
-
Remove the escape platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the data from the probe trial to assess spatial memory retention.
These protocols provide a foundation for investigating the cognitive-enhancing properties of this compound in mice. Researchers should adapt these methods to their specific experimental questions and ensure all procedures are in accordance with institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide/cGMP/CREB pathway and amyloid-beta crosstalk: From physiology to Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-BAY 73-6691 in Long-Term Potentiation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which plays a crucial role in modulating synaptic plasticity, a fundamental mechanism for learning and memory. One of the key experimental paradigms to study synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in LTP assays, particularly in rodent hippocampal slices.
Mechanism of Action
This compound enhances LTP by modulating the Nitric Oxide (NO)/cGMP signaling cascade. The proposed mechanism involves the elevation of cGMP levels, which in turn activates Protein Kinase G (PKG). PKG can then phosphorylate various downstream targets, including cAMP response element-binding protein (CREB), a transcription factor crucial for the synthesis of proteins required for the late phase of LTP (L-LTP). In the context of early-LTP (E-LTP), elevated cGMP is thought to lower the threshold for LTP induction. The compound has been shown to be particularly effective in enhancing E-LTP induced by weak tetanic stimulation and in rescuing LTP deficits in models of neurodegenerative diseases like Alzheimer's disease.[1][2][3][4][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on the slope of the field excitatory postsynaptic potential (fEPSP) in LTP assays conducted in rat hippocampal slices.
Table 1: Effect of this compound on Early-LTP in Young Adult Wistar Rats [1]
| Time Post-Tetanus | Control (fEPSP % of baseline) | 10 µM this compound (fEPSP % of baseline) |
| Post-tetanic potentiation | 180.3 ± 7.4 | 193.2 ± 6.2 |
| 10 min | 143.9 ± 3.8 | 153.6 ± 3.7 |
| 60 min | 118.7 ± 4.4 | 131.2 ± 3.6 |
| 120 min | 107.5 ± 3.7 | 118.6 ± 4.0 |
Data are presented as mean ± SEM.
Table 2: Effect of 30 µM this compound on Early-LTP in Young Adult Wistar Rats [1]
| Time Post-Tetanus | Control (fEPSP % of baseline) | 30 µM this compound (fEPSP % of baseline) |
| Post-tetanic potentiation | 190.4 ± 9.4 | 191.4 ± 10.8 |
| 10 min | 157.1 ± 5.9 | 150.6 ± 6.6 |
| 60 min | 129.8 ± 5.5 | 132.9 ± 4.4 |
| 120 min | 120.6 ± 4.1 | 118.0 ± 6.3 |
Data are presented as mean ± SEM.
Table 3: Effect of 10 µM this compound on Early-LTP in Aged Fischer 344 x Brown Norway (FBNF1) Rats [1]
| Time Post-Tetanus | Control (fEPSP % of baseline) | 10 µM this compound (fEPSP % of baseline) |
| Post-tetanic potentiation | 167.6 ± 6.9 | 190.3 ± 10.7 |
| 10 min | 134.4 ± 6.4 | 159.6 ± 12.1 |
| 60 min | 114.7 ± 8.0 | 136.8 ± 7.7 |
| 120 min | 100.7 ± 5.4 | 123.8 ± 8.6 |
Data are presented as mean ± SEM.
Experimental Protocols
This section provides a detailed protocol for inducing and recording LTP in acute hippocampal slices in the presence of this compound.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (ACSF) components: NaCl, KCl, MgSO₄, NaH₂PO₄, NaHCO₃, Glucose, CaCl₂
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber (submerged or interface)
-
Perfusion system
-
Temperature controller
-
Micromanipulators
-
Glass capillaries for electrodes
-
Electrode puller
-
Bipolar stimulating electrode
-
Recording electrode
-
Amplifier
-
Data acquisition system and software
Stock Solution Preparation
-
ACSF (10x Stock): Prepare concentrated stock solutions of ACSF components. For example, a 10x stock can be prepared and stored at 4°C. The final working concentration should be (in mM): 124 NaCl, 5 KCl, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 10 Glucose, 2.5 CaCl₂. Note: Add CaCl₂ to the final diluted ACSF to avoid precipitation.
-
This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution in ACSF to the final working concentration (e.g., 10 µM). The final DMSO concentration in the ACSF should be kept low (e.g., <0.1%) to avoid solvent effects.
Hippocampal Slice Preparation
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed ACSF.
-
Isolate the hippocampus.
-
Cut 400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.
-
Transfer the slices to an incubation chamber containing carbogen-gassed ACSF at room temperature for at least 1 hour to recover.
Electrophysiological Recording
-
Transfer a single slice to the recording chamber, continuously perfused with carbogen-gassed ACSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording electrode (filled with ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region.
-
Deliver baseline test pulses (e.g., 0.1 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal amplitude.
-
Record a stable baseline for at least 20-30 minutes.
LTP Induction and Drug Application
-
After establishing a stable baseline, switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 10 µM).
-
Perfuse the slice with the drug-containing ACSF for 30 minutes.
-
Induce LTP using a weak tetanic stimulation protocol. A commonly used protocol is a single train of 100 Hz for 1 second.
-
Continue to perfuse with the drug-containing ACSF for an additional 15 minutes post-tetanus.
-
After 15 minutes, switch back to the standard ACSF for the remainder of the recording.
-
Continue to record the fEPSP for at least 2 hours post-tetanus to observe the potentiation.
Data Analysis
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope recorded during the baseline period.
-
Plot the normalized fEPSP slope over time.
-
Compare the magnitude of potentiation between the control (vehicle) and this compound treated groups at different time points post-tetanus. Statistical analysis can be performed using appropriate tests like a two-way ANOVA with repeated measures.
Visualizations
Signaling Pathway of this compound in LTP
Caption: Signaling pathway of this compound in enhancing Long-Term Potentiation.
Experimental Workflow for LTP Assay with this compound
Caption: Workflow for a typical LTP experiment using this compound.
References
Application Notes and Protocols for (S)-BAY 73-6691 in Neuroinflammation Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3] PDE9A is an enzyme that primarily hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various cellular signaling pathways.[1][4] In the central nervous system, PDE9A is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[1] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which in turn modulates downstream signaling cascades, including the cGMP/PKG/CREB pathway.[5] This mechanism of action has demonstrated neuroprotective, anti-inflammatory, and cognitive-enhancing effects in various preclinical models of neuroinflammation, particularly those relevant to Alzheimer's disease.[5][6][7][8] These application notes provide a comprehensive guide for utilizing this compound in experimental neuroinflammation models.
Mechanism of Action
This compound exerts its neuroprotective and anti-inflammatory effects by inhibiting the PDE9A enzyme. This inhibition leads to an accumulation of intracellular cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that promotes the expression of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses. This signaling cascade has been shown to reduce neuroapoptosis, decrease the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and protect against oxidative stress.[5][9]
Caption: Signaling pathway of this compound in neurons.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Model of Neuroinflammation | Concentration Range | Key Findings | Reference |
| SH-SY5Y | Aβ₂₅₋₃₅-induced cytotoxicity and oxidative stress | 50 - 200 µg/mL | Attenuated cytotoxicity and oxidative stress in a dose-dependent manner. | [7] |
| PC12 | Aβ₂₅₋₃₅-induced neuroapoptosis and neuroinflammation | Not specified | Reduced neuroapoptosis and secretion of TNF-α, IL-1β, and IL-6. | [5] |
In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dosage Range | Duration of Treatment | Key Findings | Reference |
| Mice (Aβ₂₅₋₃₅ intracerebroventricular injection) | Intraperitoneal injection | Not specified | 10 days | Protected against Aβ₂₅₋₃₅-induced oxidative damage in the hippocampus and improved spatial memory. | [7] |
| Rats (Scopolamine-induced memory deficit) | Oral gavage | 0.3 - 3 mg/kg | Single dose | Attenuated memory retention deficit in a passive avoidance task. | [6][8] |
| Rats (MK-801-induced memory deficit) | Oral gavage | 1 mg/kg and higher | Single dose | Reversed short-term memory deficits in a T-maze alternation task. | [6][8] |
| APP transgenic tg2576 mice | Not specified | Not specified | Not specified | Enhanced cGMP levels in the hippocampus and improved memory performance. | [5][10][11] |
Experimental Protocols
In Vitro Model: Aβ₂₅₋₃₅-Induced Neurotoxicity in SH-SY5Y Cells
This protocol describes the induction of neurotoxicity in the human neuroblastoma cell line SH-SY5Y using amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅) and subsequent treatment with this compound.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Aβ₂₅₋₃₅ peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Aβ₂₅₋₃₅ Preparation: Prepare a stock solution of Aβ₂₅₋₃₅ in sterile distilled water and incubate at 37°C for 7 days to allow for fibril formation.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 150, 200 µg/mL) for 2 hours.
-
Following pre-treatment, add 20 µM of aggregated Aβ₂₅₋₃₅ to the wells and incubate for 24 hours.
-
-
Cell Viability Assay (MTT):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Caption: Workflow for in vitro neuroinflammation studies.
In Vivo Model: Aβ₂₅₋₃₅-Induced Neuroinflammation and Memory Impairment in Mice
This protocol outlines the procedure for inducing neuroinflammation and memory deficits in mice through intracerebroventricular (ICV) injection of Aβ₂₅₋₃₅ and subsequent evaluation of the therapeutic effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Aβ₂₅₋₃₅ peptide
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Morris Water Maze apparatus
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Aβ₂₅₋₃₅ ICV Injection:
-
Anesthetize the mice and mount them on a stereotaxic frame.
-
Inject 5 µL of aggregated Aβ₂₅₋₃₅ (10 µg) into the lateral ventricle using the following coordinates: AP -0.5 mm, ML ±1.0 mm, DV -2.5 mm from bregma.
-
The sham group should receive an injection of sterile saline.
-
-
This compound Administration:
-
Starting 24 hours after surgery, administer this compound via intraperitoneal injection or oral gavage daily for the duration of the experiment (e.g., 10 days).
-
The vehicle control group should receive the corresponding vehicle.
-
-
Behavioral Testing (Morris Water Maze):
-
Begin the Morris Water Maze test on day 6 post-surgery.
-
Acquisition Phase (4 days): Conduct four trials per day. In each trial, place the mouse in the water facing the wall at one of four starting positions and allow it to swim and find the hidden platform for 60 seconds. If the mouse fails to find the platform, guide it to the platform.
-
Probe Trial (1 day): On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect brain tissue.
-
Dissect the hippocampus for biochemical analyses such as ELISA for inflammatory cytokines (TNF-α, IL-1β, IL-6), measurement of oxidative stress markers, and Western blotting for proteins in the cGMP/PKG/CREB pathway.
-
Caption: Workflow for in vivo neuroinflammation studies.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory settings. Always adhere to institutional guidelines for animal care and use.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Preparing (S)-BAY 73-6691 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of (S)-BAY 73-6691 stock solutions for both in vitro and in vivo laboratory use. Adherence to these guidelines will help ensure the accurate and reproducible use of this potent and selective phosphodiesterase 9 (PDE9) inhibitor.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Solvent/Vehicle | Notes |
| Molecular Weight | 356.73 g/mol | - | |
| Solubility | ≥ 100 mg/mL (280.32 mM) | DMSO | Use freshly opened DMSO as it is hygroscopic.[1] |
| > 20 mg/mL | DMSO | ||
| Information not readily available | Ethanol (100%) | A formulation with 5% ethanol has been successfully used. | |
| Storage of Powder | 2-8°C | - | Store in a well-closed container. |
| -20°C | - | For long-term storage (up to 1 year).[1] | |
| Stock Solution Storage | -20°C for up to 1 year | DMSO | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C for up to 2 years | DMSO | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| In Vivo Formulation 1 | 5 mg/mL (clear solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ultrasonic treatment may be needed to achieve a clear solution. |
| In Vivo Formulation 2 | 5 mg/mL (suspended solution) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suitable for oral and intraperitoneal injection. |
| In Vivo Formulation 3 | 5 mg/mL (clear solution) | 10% DMSO, 90% Corn Oil | Ultrasonic treatment may be needed. |
| In Vivo Formulation 4 | Variable | Solutol:Ethanol:Water (10:5:85) | Prepare daily.[2] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 280.32 µL of DMSO per 1 mg of this compound).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[1]
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Preparation of this compound Working Solution for In Vivo Use
This protocol provides a general guideline for preparing a formulation suitable for administration to animals. It is recommended to prepare this working solution fresh on the day of use. [1]
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Corn Oil (optional vehicle)
-
Solutol, Ethanol, and Water (optional vehicle)
-
Sterile tubes
-
Vortex mixer or sonicator
Procedure (Example using Formulation 1):
-
Initial Dilution: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Co-solvent Addition: Sequentially add the other components of the vehicle. For a 1 mL final volume of a 5 mg/mL solution:
-
Add 100 µL of a 50 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
Homogenization: Vortex or sonicate the mixture until a clear and homogenous solution is obtained.
-
Administration: Use the freshly prepared working solution for your in vivo experiments.
Safety and Handling Precautions
This compound is a potent bioactive compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of PDE9 by this compound.
References
Administration of (S)-BAY 73-6691 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of (S)-BAY 73-6691, a potent and selective phosphodiesterase 9 (PDE9) inhibitor, in animal studies. This document outlines detailed protocols for various administration routes, summarizes key quantitative data, and illustrates the relevant signaling pathway and experimental workflows.
Introduction
This compound is a valuable research tool for investigating the role of PDE9 in various physiological and pathological processes, particularly in the central nervous system. As a selective inhibitor, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), a key second messenger involved in neuronal signaling and synaptic plasticity. Animal studies have shown that this compound can enhance learning and memory, making it a compound of interest for neurodegenerative diseases like Alzheimer's.[1][2] This document serves as a practical guide for researchers utilizing this compound in in vivo rodent models.
Data Presentation
Recommended Dosages for Rodent Studies
The following table summarizes the effective dose ranges of this compound reported in various rodent studies for different administration routes. The selection of a specific dose will depend on the experimental paradigm and the desired biological effect.
| Animal Model | Administration Route | Effective Dose Range | Experimental Context |
| Rat | Oral (p.o.) | 0.3 - 3 mg/kg | Social Recognition, Passive Avoidance |
| Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Not explicitly detailed in search results, but a common alternative to oral administration. | |
| Mouse | Oral (p.o.) | 1 - 10 mg/kg | T-maze Alternation Task |
| Intraperitoneal (i.p.) | 0.3 - 3 mg/kg | Morris Water Maze, Attenuation of Aβ-induced oxidative stress |
Pharmacokinetic Profile
Experimental Protocols
Preparation of Dosing Solutions
Vehicle Formulation: A commonly used vehicle for the oral administration of this compound is a mixture of ethanol, Solutol® EL (or a similar non-ionic solubilizer), and saline or water.
Protocol for a 1 mg/mL Solution in EtOH:Solutol:Saline (5:10:85):
-
Materials:
-
This compound powder
-
Ethanol (200 proof, absolute)
-
Solutol® EL
-
0.9% Sodium Chloride solution (sterile saline)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
For a final volume of 10 mL, calculate the required amounts of each component:
-
This compound: 10 mg
-
Ethanol: 0.5 mL (5% of 10 mL)
-
Solutol® EL: 1.0 mL (10% of 10 mL)
-
0.9% Saline: 8.5 mL (85% of 10 mL)
-
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the ethanol to the tube and vortex thoroughly to dissolve the compound. Gentle warming or brief sonication can aid in dissolution.
-
Add the Solutol® EL to the solution and vortex until the mixture is homogeneous.
-
Slowly add the 0.9% saline to the mixture while continuously vortexing to prevent precipitation.
-
Once all the saline has been added, continue to vortex for another 1-2 minutes to ensure a clear and uniform solution.
-
Visually inspect the solution for any precipitates before administration. The final solution should be clear.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Administration Protocols
General Considerations:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
The volume of administration should be calculated based on the animal's body weight. A typical administration volume for oral gavage in mice is 5-10 mL/kg and for rats is 5 mL/kg.
Oral Administration (Gavage):
-
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct dosing volume.
-
Draw the calculated volume of the dosing solution into a syringe fitted with a gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Observe the animal for a short period after administration to ensure there are no adverse reactions.
-
Subcutaneous (s.c.) Administration:
-
Materials:
-
Prepared this compound dosing solution (ensure sterility)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct dosing volume.
-
Draw the calculated volume of the sterile dosing solution into a syringe.
-
Gently lift a fold of skin on the animal's back or flank.
-
Insert the needle into the subcutaneous space and inject the solution.
-
Withdraw the needle and gently massage the injection site to aid in dispersal.
-
Intraperitoneal (i.p.) Administration:
-
Materials:
-
Prepared this compound dosing solution (ensure sterility)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Weigh the animal to determine the correct dosing volume.
-
Draw the calculated volume of the sterile dosing solution into a syringe.
-
Position the animal to expose the lower abdominal quadrant.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.
-
Inject the solution and withdraw the needle.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound enhances neuronal signaling by inhibiting PDE9, which leads to an increase in intracellular cGMP levels. This in turn activates Protein Kinase G (PKG) and downstream signaling cascades, including the phosphorylation of CREB, a key transcription factor involved in synaptic plasticity and memory formation.
Caption: Signaling pathway of this compound.
Experimental Workflow for an In Vivo Study
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a behavioral task in rodents.
Caption: Experimental workflow for in vivo studies.
References
Measuring cGMP Levels Following (S)-BAY 73-6691 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including synaptic plasticity, memory, and cellular proliferation.[3][4] By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP, thereby amplifying cGMP-mediated signaling pathways. This application note provides detailed protocols for the quantification of cGMP levels in biological samples following treatment with this compound, along with a summary of expected outcomes based on published data.
The primary application of this protocol is to assess the pharmacodynamic effect of this compound and other PDE9A inhibitors. Accurate measurement of cGMP levels is a direct indicator of target engagement and the biological activity of the compound. These methods are applicable to a range of research areas, including neuroscience, oncology, and cardiovascular research, where the cGMP signaling pathway plays a significant role.
Signaling Pathway of this compound Action
This compound's mechanism of action is centered on the potentiation of the cGMP signaling cascade. In the central nervous system, this pathway is often initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates downstream effectors such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various target proteins, leading to a physiological response. PDE9A acts as a negative regulator of this pathway by hydrolyzing cGMP to GMP. By inhibiting PDE9A, this compound removes this braking mechanism, resulting in elevated and sustained cGMP levels and enhanced downstream signaling.
Data Presentation
The following table summarizes quantitative data on the effect of this compound on cGMP levels in human breast cancer cell lines. While this compound is primarily investigated for neurological disorders, this data demonstrates its clear biochemical effect on cGMP in a cellular context. It is important to note that the magnitude of the cGMP increase can vary significantly depending on the cell type, the concentration of the inhibitor, and the duration of treatment.
| Cell Line | Treatment | Time (minutes) | cGMP Concentration (pmol/mg protein) | Fold Increase vs. Control | Reference |
| MCF-7 | Control | 480 | ~1.5 | - | Saravani et al., 2017 |
| This compound (10 µM) | 480 | ~4.5 | ~3.0 | Saravani et al., 2017 | |
| MDA-MB-468 | Control | 720 | ~1.8 | - | Saravani et al., 2017 |
| This compound (10 µM) | 720 | ~5.0 | ~2.8 | Saravani et al., 2017 |
Note: The cGMP concentrations are approximated from the graphical data presented in the cited publication.
Experimental Protocols
Two primary methods for quantifying cGMP levels are detailed below: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, specificity, and available equipment.
Experimental Workflow Overview
Protocol 1: cGMP Measurement by ELISA
This protocol provides a general guideline for a competitive ELISA to measure cGMP levels. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
This compound
-
Cell culture medium and reagents or appropriate tissue buffers
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
Protein assay reagent (e.g., BCA or Bradford)
-
Commercial cGMP ELISA kit (containing cGMP standards, capture antibody-coated plate, HRP-conjugated cGMP, substrate, and stop solution)
-
Microplate reader
Procedure:
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow. b. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
2. Sample Preparation (Cell Lysates): a. After treatment, aspirate the cell culture medium. b. Wash the cells twice with ice-cold PBS. c. Add 0.1 M HCl to the cells (e.g., 1 mL for a 10 cm dish) and incubate for 10-20 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. f. Collect the supernatant containing the cGMP. g. Determine the protein concentration of the lysate for normalization.
3. Sample Preparation (Tissue Homogenates): a. Immediately after collection, snap-freeze tissues in liquid nitrogen to prevent cGMP degradation. b. Weigh the frozen tissue and homogenize in 5-10 volumes of ice-cold 0.1 M HCl. c. Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. d. Collect the supernatant for the cGMP assay. e. Determine the protein concentration of the homogenate for normalization.
4. cGMP ELISA: a. Prepare cGMP standards and samples according to the kit manufacturer's instructions. This may involve an acetylation step to increase assay sensitivity. b. Add standards and samples to the wells of the antibody-coated microplate. c. Add HRP-conjugated cGMP to each well. d. Add the detection antibody to each well. e. Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours) with gentle shaking. f. Wash the plate several times with the provided wash buffer. g. Add the substrate solution to each well and incubate in the dark until color development is sufficient. h. Add the stop solution to each well to terminate the reaction. i. Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
5. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the cGMP concentration of the samples from the standard curve. c. Normalize the cGMP concentration to the protein concentration of the sample (pmol cGMP/mg protein).
Protocol 2: cGMP Measurement by LC-MS/MS
LC-MS/MS offers higher specificity and sensitivity compared to ELISA. This protocol provides a general framework; specific parameters will need to be optimized for the instrument used.
Materials:
-
This compound
-
Cell or tissue lysis buffer (e.g., 80% methanol)
-
Internal standard (e.g., ¹⁵N₅-cGMP)
-
LC-MS/MS system (including a suitable HPLC column, such as a C18 or HILIC column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
1. Sample Preparation: a. Perform cell or tissue treatment as described in the ELISA protocol. b. For cell lysates, after washing with PBS, add ice-cold 80% methanol containing the internal standard. c. For tissue homogenates, homogenize in ice-cold 80% methanol with the internal standard. d. Incubate on ice for 15 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. g. Reconstitute the dried extract in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate cGMP from other cellular components using an appropriate HPLC gradient. c. Detect and quantify cGMP and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for cGMP and the internal standard should be determined and optimized.
3. Data Analysis: a. Create a calibration curve using known concentrations of cGMP standards spiked with the internal standard. b. Calculate the peak area ratio of the analyte (cGMP) to the internal standard for both the standards and the samples. c. Determine the concentration of cGMP in the samples by interpolating their peak area ratios on the calibration curve. d. Normalize the cGMP concentration to the initial amount of protein or tissue weight.
Conclusion
The protocols outlined in this application note provide robust methods for quantifying changes in intracellular cGMP levels following treatment with the PDE9A inhibitor this compound. Accurate measurement of cGMP is fundamental to understanding the compound's mechanism of action and assessing its biological efficacy. The choice between ELISA and LC-MS/MS will depend on the specific requirements of the study. By following these guidelines, researchers can effectively evaluate the impact of this compound and other PDE9A inhibitors on the cGMP signaling pathway in various experimental models.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological manipulation of cGMP and NO/cGMP in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
research applications of (S)-BAY 73-6691 in neurodegenerative disease models
Application Notes: (S)-BAY 73-6691 in Neurodegenerative Disease Models
This compound is a selective inhibitor of phosphodiesterase 9A (PDE9A) , an enzyme primarily expressed in the brain, including key regions for cognition like the hippocampus and cortex.[1][2] PDE9A specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various neuronal signaling pathways.[3] By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which is predicted to enhance downstream signaling, particularly pathways involved in learning, memory, and synaptic plasticity.[2][4] This mechanism has made it a compound of significant interest for therapeutic strategies targeting cognitive deficits in neurodegenerative disorders.[1][5]
The primary proposed mechanism of action involves the modulation of the Nitric Oxide (NO)/cGMP/Protein Kinase G (PKG)/CREB (cAMP response element-binding protein) pathway.[6][7] Enhanced cGMP levels lead to the activation of PKG, which in turn can phosphorylate CREB, a transcription factor crucial for synaptic plasticity and the formation of long-term memories.[4][7]
Application in Alzheimer's Disease (AD) Models
Research in various preclinical models of Alzheimer's disease has demonstrated the potential of this compound to counteract key pathological features and improve cognitive function.
-
Cognitive Enhancement: In rodent models, the compound has been shown to improve performance in tasks related to learning and memory. It enhances the acquisition, consolidation, and retention of long-term memory in social and object recognition tasks.[3][5][6] Furthermore, it reverses memory deficits induced by pharmacological agents like scopolamine and MK-801, which disrupt cholinergic and glutamatergic neurotransmission, respectively.[3][6] In a transgenic mouse model of AD (Tg2576), BAY 73-6691 attenuated deficits in an object location memory task.[3]
-
Neuroprotection against Amyloid-β (Aβ) Toxicity: Studies have identified a neuroprotective role for BAY 73-6691 against Aβ-induced pathology.[8][9] In vitro, it attenuates cytotoxicity and oxidative stress in SH-SY5Y neuroblastoma cells exposed to Aβ peptides.[8][9] In vivo, administration of BAY 73-6691 protected hippocampal neurons from Aβ-induced oxidative damage and improved spatial memory in the Morris water maze test.[8][10]
-
Modulation of Synaptic Plasticity and Tau Phosphorylation: The compound enhances long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices from aged rats.[3][6][11] In cell models, BAY 73-6691 has been shown to reduce Aβ-triggered neuroapoptosis and neuroinflammation.[7] It also inhibits the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, through the cGMP/PKG/CREB pathway.[7]
Application in Huntington's Disease (HD) Models
While research is less extensive than for AD, the role of PDE9A inhibition is an area of investigation for Huntington's disease, a neurodegenerative disorder characterized by striatal neuron death.[12] Preclinical studies have shown promising results for the broader class of PDE9A inhibitors in improving synaptic deficits. One study noted that a PDE9 inhibitor could ameliorate auditory gating deficits in a mouse model of HD.[3][13] However, specific studies detailing the application and efficacy of this compound in established HD models (e.g., BACHD or Q175 transgenic models) are limited in the current literature. The focus has often been on other selective PDE9A inhibitors like PF-04447943.[14]
Application in Parkinson's Disease (PD) Models
Currently, there is a lack of specific research literature detailing the application of this compound in preclinical models of Parkinson's disease. While the neuroprotective and synaptically-enhancing properties of PDE9A inhibition could theoretically be beneficial, dedicated studies using models such as 6-OHDA, MPTP, or α-synuclein overexpression are needed to validate this potential application.
Quantitative Data
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Species | IC50 | Reference(s) |
| BAY 73-6691 (racemate) | PDE9A | Human | 55 nM | [15][16] |
| (R)-BAY 73-6691 | PDE9A | Human | 22 nM | [16] |
| This compound | PDE9A | Human | 88 nM | [16] |
| BAY 73-6691 (racemate) | PDE9A | Murine | 100 nM | [15] |
Note: this compound is the less potent of the two enantiomers.
Table 2: Effective Doses and Concentrations in Preclinical Models
| Model Type | Species | Administration/Application | Dose/Concentration | Observed Effect | Reference(s) |
| In Vitro (LTP) | Rat (Wistar) | Bath application to hippocampal slices | 10 µM | Enhanced early LTP after weak tetanic stimulation. | [6][11] |
| In Vitro (Neuroprotection) | Human SH-SY5Y cells | Co-incubation with Aβ₂₅₋₃₅ | 50-200 µg/mL | Attenuated Aβ-induced cytotoxicity and oxidative stress. | [8][9] |
| In Vitro (Tau) | Differentiated PC12 cells | Treatment post Aβ₂₅₋₃₅ induction | Not specified | Inhibited tau hyperphosphorylation. | [7] |
| In Vivo (Cognition) | Rat | Oral gavage | 0.3 and 3 mg/kg | Improved memory in social recognition task. | [11] |
| In Vivo (AD Model) | Mouse | Intraperitoneal injection | Not specified | Improved spatial memory and protected against Aβ-induced oxidative damage. | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Aβ₂₅₋₃₅ Toxicity
Objective: To evaluate the protective effect of this compound against amyloid-beta-induced cytotoxicity and oxidative stress in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-β peptide 25-35 (Aβ₂₅₋₃₅)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Kits for measuring ROS (Reactive Oxygen Species), SOD (Superoxide Dismutase), and MDA (Malondialdehyde)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in supplemented DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Aβ₂₅₋₃₅ Preparation: Prepare a stock solution of Aβ₂₅₋₃₅ and pre-aggregate it by incubating at 37°C for 7 days to form fibrils.
-
Treatment:
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
-
Oxidative Stress Assessment:
-
Prepare cell lysates from parallel experiments.
-
Measure intracellular ROS levels, SOD activity, and MDA content using commercially available kits according to the manufacturer's instructions.
-
Protocol 2: In Vivo Alzheimer's Disease Model and Behavioral Testing
Objective: To assess the efficacy of this compound in mitigating cognitive deficits in a mouse model of AD induced by intracerebroventricular (ICV) injection of Aβ₂₅₋₃₅.[8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Aβ₂₅₋₃₅ peptide, scrambled Aβ₂₅₋₃₅ peptide
-
This compound
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotactic apparatus
-
Hamilton syringe
-
Morris Water Maze (MWM) apparatus
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Stereotactic Surgery (Day 0):
-
Anesthetize the mouse and mount it in a stereotactic frame.
-
Perform a single ICV injection of aggregated Aβ₂₅₋₃₅ (e.g., 10 µg in 5 µL) into the lateral ventricle. The sham group receives an injection of sterile saline or scrambled peptide.
-
-
Drug Administration (Days 1-10):
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection once daily. Use doses determined from pilot studies or literature (e.g., 1-3 mg/kg).[11]
-
-
Morris Water Maze (MWM) Test (Starting Day 6):
-
Acquisition Phase (Days 6-10): Conduct 4 trials per day for 5 consecutive days.
-
Place the mouse into the water at one of four starting positions, facing the wall of the tank.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (Day 11):
-
Remove the platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue. The hippocampus can be dissected for biochemical analysis (e.g., oxidative stress markers, protein expression).[8]
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: In vivo experimental workflow for evaluating this compound.
Caption: Rationale for PDE9A inhibition in neurodegeneration.
References
- 1. scbt.com [scbt.com]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. medium.com [medium.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Phosphodiesterase 9A Inhibition Facilitates Corticostriatal Transmission in Wild-Type and Transgenic Rats That Model Huntington’s Disease [frontiersin.org]
- 15. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 16. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting lack of effect with (S)-BAY 73-6691 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-BAY 73-6691 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3][4] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[3][5] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This enhances cGMP-mediated signal transduction, which is involved in various physiological processes, including neuronal plasticity and memory.[1][3][6]
Q2: What are the key experimental parameters for using this compound?
The effectiveness of this compound can be highly dependent on the experimental setup. Key parameters to consider are the choice of cell line, the concentration of the compound, and the use of a co-stimulant to increase basal cGMP production.
Q3: Is this compound cell-permeable?
Yes, this compound is a cell-permeable compound, which allows it to effectively inhibit intracellular PDE9 activity.[7]
Q4: What is the difference between the (S)- and (R)-enantiomers of BAY 73-6691?
While both are inhibitors of PDE9A, crystal structure studies have shown that the (R)- and (S)-enantiomers may have different orientations and interactions within the active site of the enzyme.[8][9] It is crucial to ensure you are using the correct stereoisomer for your experiments. Some vendors may also supply a racemic mixture.[10][11]
Troubleshooting Guide: Lack of In Vitro Effect
Problem: I am not observing any effect with this compound in my cell-based assay.
This guide provides a step-by-step approach to troubleshoot a lack of effect.
Step 1: Verify Compound Integrity and Preparation
Question: Is my this compound stock solution prepared and stored correctly?
Improper handling can lead to compound degradation or precipitation.
-
Solubility: this compound is soluble in DMSO.[12][] Ensure the compound is fully dissolved. Warming and sonication may be necessary for higher concentrations.[11]
-
Storage: The solid compound should be stored at 2-8°C.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[10][12]
-
Appearance: The solid form is typically an off-white powder.[]
Table 1: Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ClF₃N₄O | [2][4] |
| Molecular Weight | 356.73 g/mol | [2][4] |
| Purity (HPLC) | ≥98% | |
| Solubility (DMSO) | >20 mg/mL | [] |
| Storage (Solid) | 2-8°C | [2] |
| Storage (Stock) | -20°C or -80°C | [10][12] |
Step 2: Review Experimental Design
Question: Is my experimental system appropriate for observing a PDE9A-mediated effect?
The lack of effect may stem from the biological context of your experiment.
-
PDE9A Expression: Confirm that your chosen cell line expresses PDE9A at a sufficient level. PDE9A is highly expressed in the brain (hippocampus, cortex), but also found in the kidney, spleen, and colon.[1] Not all cell lines will have a functional PDE9A pathway.
-
Basal cGMP Levels: In some systems, PDE9A inhibition alone may not significantly increase basal cGMP levels if the basal production rate is low.[7][14] Consider stimulating the cells with a soluble guanylate cyclase (sGC) activator, such as a nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) or compounds like BAY 58-2667, to elevate cGMP production.[7] this compound can then potentiate this stimulated response.
-
Dose-Response: Have you performed a dose-response curve? The reported IC₅₀ values for human and murine PDE9 are 55 nM and 100 nM, respectively.[2][7] However, cellular effective concentrations can vary. One study on hippocampal slices noted an effect at 10 µM but not at 30 µM, suggesting a complex dose-response relationship or potential off-target effects at higher concentrations.[15]
Table 2: In Vitro Inhibitory Concentrations
| Target | IC₅₀ | Source |
| Human PDE9A | 55 nM | [2][7] |
| Murine PDE9A | 100 nM | [7] |
Step 3: Check Assay and Readout
Question: Is my assay sensitive enough to detect the expected downstream effects?
The chosen endpoint may not be optimal for detecting the consequences of PDE9A inhibition.
-
Direct cGMP Measurement: The most direct way to confirm target engagement is to measure intracellular cGMP levels (e.g., using ELISA or FRET-based biosensors).
-
Downstream Signaling: If measuring a downstream effect (e.g., CREB phosphorylation, gene expression, cell viability), ensure the link between cGMP and this endpoint is robust in your system.[6] The signaling cascade may be influenced by other pathways.
-
Timing: The kinetics of cGMP accumulation and subsequent downstream events can be transient. Have you performed a time-course experiment to identify the optimal time point for your measurement?
Visual Guides
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Upstream signals, such as nitric oxide (NO), activate soluble guanylate cyclase (sGC), which converts GTP to cGMP. This compound inhibits PDE9A, preventing the degradation of cGMP and thereby amplifying the signal to downstream effectors like Protein Kinase G (PKG).
Caption: Signaling pathway of this compound action.
Experimental Workflow
This workflow outlines a typical in vitro experiment to test the efficacy of this compound.
Caption: General experimental workflow for in vitro testing.
Troubleshooting Logic
Use this diagram to systematically diagnose the potential cause for the lack of an observed effect.
Caption: A logical flow diagram for troubleshooting.
Detailed Experimental Protocols
Protocol 1: Assessing Neuroprotection in SH-SY5Y Cells
This protocol is adapted from studies investigating the protective effects of BAY 73-6691 against amyloid-β (Aβ) induced toxicity.[1][12][16]
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 10 nM to 10 µM.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Add Aβ₂₅₋₃₅ oligomers (e.g., 20 µM final concentration) to induce cytotoxicity.
-
Include appropriate controls: vehicle only, this compound only, and Aβ₂₅₋₃₅ only.
-
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Endpoint Measurement: Assess cell viability using an MTT or similar assay according to the manufacturer's instructions. Read absorbance at the appropriate wavelength.
Protocol 2: Measurement of Intracellular cGMP Levels
This protocol describes how to measure changes in intracellular cGMP, adapted from methodologies using cGMP reporter cell lines.[7]
-
Cell Culture: Use a cell line known to express PDE9A (e.g., CHO cells stably expressing PDE9A, or a neuronal cell line).
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate and grow to confluence.
-
Assay Buffer: Replace culture medium with a physiological buffer (e.g., HBSS).
-
Treatment:
-
Add various concentrations of this compound and incubate for 15-30 minutes.
-
Stimulate cells with a submaximal concentration of an sGC activator (e.g., 1 µM BAY 58-2667 or an NO donor).
-
-
Incubation: Incubate for 15-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cGMP assay kit.
-
cGMP Measurement: Determine the intracellular cGMP concentration using a competitive ELISA-based cGMP assay kit, following the manufacturer's protocol.
References
- 1. medkoo.com [medkoo.com]
- 2. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 3. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Bay 73-6691 | C15H12ClF3N4O | CID 135541419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BAY 73-6691 racemate, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.no]
- 12. medchemexpress.com [medchemexpress.com]
- 14. Identification of PDE9 as a cGMP-specific phosphodiesterase in germinal vesicle oocytes: A proposed role in the resumption of meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing (S)-BAY 73-6691 Concentration for Neuronal Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (S)-BAY 73-6691 to enhance neuronal viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][] PDE9A is an enzyme that primarily degrades cyclic guanosine monophosphate (cGMP).[2][4] By inhibiting PDE9A, this compound increases intracellular cGMP levels, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways, such as the CREB pathway, implicated in neuronal survival, synaptic plasticity, and memory.[5]
Q2: What is a recommended starting concentration range for this compound in neuronal cell culture experiments?
A2: Based on published studies, a broad concentration range is recommended for initial dose-response experiments. For neuroprotection studies, concentrations ranging from the nanomolar (nM) to the low micromolar (µM) range have been shown to be effective. One study demonstrated neuroprotective effects against amyloid-β induced toxicity in SH-SY5Y cells at concentrations of 50, 100, 150, and 200 µg/mL.[6][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific neuronal cell type and experimental conditions.
Q3: How can I assess the effect of this compound on neuronal viability?
A3: Several standard assays can be used to assess neuronal viability. These include:
-
MTT Assay: Measures the metabolic activity of viable cells.[8][9]
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[10][11][12][13]
-
Live/Dead Staining (e.g., Calcein AM/Ethidium Homodimer-1): Differentiates between live and dead cells based on membrane integrity and esterase activity.[14][15][16][17][18]
Q4: Are there known cytotoxic concentrations of this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable neuroprotective effect at tested concentrations. | 1. Concentration is too low: The concentration of this compound may not be sufficient to inhibit PDE9A effectively in your specific cell model. 2. Cell model lacks PDE9A expression: The neuronal cell line you are using may have low or no expression of PDE9A. 3. Insufficient incubation time: The duration of treatment may not be long enough to observe a protective effect. | 1. Perform a wider dose-response study: Test a broader range of concentrations, including higher concentrations in the micromolar range, while monitoring for cytotoxicity. 2. Verify PDE9A expression: Confirm the expression of PDE9A in your cell line at the mRNA or protein level (e.g., using qPCR or Western blotting). 3. Optimize incubation time: Conduct a time-course experiment to determine the optimal treatment duration. |
| High levels of neuronal cell death observed after treatment. | 1. Concentration is too high (cytotoxicity): The concentration of this compound is causing off-target effects or direct toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is toxic to the cells. | 1. Lower the concentration: Perform a dose-response experiment to identify a non-toxic, effective concentration. 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used for the highest drug concentration to assess solvent-related toxicity. Ensure the final solvent concentration is typically below 0.5%. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluency or passage number can affect the response to treatment. 2. Inconsistent compound preparation: Variability in the preparation of this compound solutions. | 1. Standardize cell culture procedures: Use cells within a consistent passage number range and plate them at a standardized density. 2. Prepare fresh stock solutions: Prepare fresh stock solutions of this compound regularly and aliquot for single use to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Reported Neuroprotective Concentrations of this compound
| Concentration (µg/mL) | Molar Concentration (µM)* | Cell Type | Observed Effect | Reference |
| 50 | ~140 | SH-SY5Y | Attenuation of Aβ-induced cytotoxicity | [6][7] |
| 100 | ~280 | SH-SY5Y | Attenuation of Aβ-induced cytotoxicity | [6][7] |
| 150 | ~420 | SH-SY5Y | Attenuation of Aβ-induced cytotoxicity | [6][7] |
| 200 | ~560 | SH-SY5Y | Attenuation of Aβ-induced cytotoxicity | [6][7] |
*Calculated based on a molecular weight of 356.73 g/mol .
Table 2: IC50 Values for this compound
| Target | IC50 (nM) | Assay System | Reference |
| Human PDE9A | 55 | In vitro | [1][] |
| Murine PDE9A | 100 | In vitro | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9]
Materials:
-
Neuronal cells
-
96-well culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: LDH Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[10]
Materials:
-
Neuronal cells
-
96-well culture plates
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and background (medium only).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
Protocol 3: Live/Dead Viability/Cytotoxicity Assay
Principle: This fluorescence-based assay uses two probes, Calcein AM and Ethidium Homodimer-1 (EthD-1), to distinguish between live and dead cells. Calcein AM is converted by intracellular esterases in live cells to a green fluorescent compound. EthD-1 enters cells with compromised membranes and binds to nucleic acids, emitting red fluorescence.[14][15][16][17][18]
Materials:
-
Neuronal cells
-
Culture plates or coverslips suitable for fluorescence microscopy
-
This compound stock solution
-
Live/Dead assay kit (containing Calcein AM and EthD-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating and Treatment: Plate and treat cells as described in the previous protocols.
-
Staining Solution Preparation: Prepare the staining solution containing Calcein AM and EthD-1 in PBS according to the kit manufacturer's instructions.
-
Cell Staining: Remove the culture medium, gently wash the cells with PBS, and then add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Visualization/Quantification: Visualize the live (green) and dead (red) cells using a fluorescence microscope. For quantification, the fluorescence intensity can be measured using a fluorescence plate reader.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound signaling pathway in neurons.
References
- 1. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ptglab.com [ptglab.com]
- 15. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. takara.co.kr [takara.co.kr]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. labs.pbrc.edu [labs.pbrc.edu]
- 19. Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-BAY 73-6691 and its Active Isomer
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving (S)-BAY 73-6691 and its pharmacologically active (R)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BAY 73-6691?
The active enantiomer, (R)-BAY 73-6691, is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is a cGMP-specific phosphodiesterase, and its inhibition by (R)-BAY 73-6691 leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP). This modulation of the cGMP signaling pathway is the primary mechanism through which it exerts its biological effects, which have been primarily studied in the context of cognitive enhancement and neurodegenerative diseases like Alzheimer's disease.[1][2]
Q2: What is the role of this compound in experiments?
This compound is the less active enantiomer of the potent PDE9A inhibitor, (R)-BAY 73-6691. The (R)-enantiomer exhibits approximately a four-fold higher affinity for PDE9A than the (S)-enantiomer. Consequently, this compound is often used as a negative control in experiments to help differentiate the on-target effects of PDE9A inhibition from potential off-target or non-specific effects of the chemical scaffold.
Q3: How selective is (R)-BAY 73-6691 for PDE9A over other phosphodiesterases?
(R)-BAY 73-6691 is highly selective for PDE9A. However, at higher concentrations, it can inhibit other PDE isoforms. The table below summarizes the in vitro potency and selectivity profile of (R)-BAY 73-6691 against a panel of human PDE enzymes.
Data Presentation: Selectivity Profile of (R)-BAY 73-6691
| PDE Isoform | IC50 (nM) | Fold Selectivity vs. PDE9A |
| PDE9A | 55 | 1 |
| PDE1C | 1400 | ~25 |
| PDE2A | >4000 | >72 |
| PDE3B | >4000 | >72 |
| PDE4B | >4000 | >72 |
| PDE5A | >4000 | >72 |
| PDE7B | >4000 | >72 |
| PDE8A | >4000 | >72 |
| PDE10A | >4000 | >72 |
| PDE11A | 2600 | ~47 |
| Data sourced from van der Staay et al., 2008. |
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cellular assays.
-
Potential Cause 1: Off-target effects.
-
Troubleshooting:
-
Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration of (R)-BAY 73-6691. High concentrations increase the likelihood of off-target effects.
-
Negative Control: Ensure you are using this compound as a negative control. If the (S)-isomer produces a similar effect, it may indicate an off-target effect of the chemical scaffold.
-
Alternative Inhibitors: Use a structurally different PDE9A inhibitor to confirm that the observed phenotype is due to PDE9A inhibition.
-
Target Knockdown/Knockout: If possible, use genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9) to deplete PDE9A and see if this phenocopies the effect of (R)-BAY 73-6691.
-
-
-
Potential Cause 2: Compound inactivity or degradation.
-
Troubleshooting:
-
Proper Storage: Store both isomers as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.
-
Fresh Aliquots: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Confirm Activity: If possible, validate the activity of your batch of (R)-BAY 73-6691 in a biochemical PDE9A activity assay.
-
-
Issue 2: The negative control, this compound, shows some activity.
-
Potential Cause: Incomplete enantiomeric purity or residual activity.
-
Troubleshooting:
-
Understand Residual Activity: Be aware that the (S)-isomer is not completely inactive and retains some affinity for PDE9A. At higher concentrations, it may elicit a partial on-target effect.
-
Lower Concentration: If feasible, use a lower concentration of both isomers in your experiments where the (S)-isomer shows no activity.
-
Quantitative Comparison: Quantify the difference in potency between the (R) and (S) isomers. A significant and consistent difference (ideally >4-fold) still supports an on-target effect of the (R)-isomer.
-
-
Experimental Protocols
1. In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
-
Objective: To determine the IC50 value of a test compound against PDE9A.
-
Materials:
-
Recombinant human PDE9A enzyme
-
FAM-labeled cGMP substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compounds ((R)- and this compound)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
-
-
Method:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the recombinant PDE9A enzyme to each well of the microplate, except for the negative control wells.
-
Add the test compound dilutions to the appropriate wells.
-
Initiate the reaction by adding the FAM-cGMP substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a stop solution containing a high concentration of unlabeled cGMP.
-
Measure fluorescence polarization.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
2. Cellular Target Engagement Assay (Western Blot)
-
Objective: To assess the effect of BAY 73-6691 on cGMP-mediated signaling in a cellular context.
-
Materials:
-
Cell line expressing PDE9A (e.g., SH-SY5Y)
-
(R)- and this compound
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) to stimulate cGMP production
-
Antibodies against phosphorylated VASP (pVASP), a downstream marker of cGMP/PKG signaling, and total VASP.
-
Lysis buffer, SDS-PAGE gels, and western blotting reagents.
-
-
Method:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of (R)-BAY 73-6691, this compound, or vehicle control for a specified pre-incubation time.
-
Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform western blotting to detect the levels of pVASP and total VASP.
-
An increase in the pVASP/total VASP ratio in the presence of the NO donor and (R)-BAY 73-6691 (but not or to a lesser extent with this compound) indicates on-target engagement.
-
Visualizations
Caption: PDE9A signaling pathway and the inhibitory action of (R)-BAY 73-6691.
Caption: Troubleshooting workflow for unexpected results with BAY 73-6691.
Caption: Relationship between the enantiomers of BAY 73-6691.
References
Technical Support Center: Improving the In Vivo Bioavailability of (S)-BAY 73-6691
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the in vivo bioavailability of (S)-BAY 73-6691, a selective phosphodiesterase 9A (PDE9A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is one of the enantiomers of the potent and selective PDE9A inhibitor, BAY 73-6691, which has been investigated for its potential in treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][2] The inhibition of PDE9A elevates levels of cyclic guanosine monophosphate (cGMP), a key second messenger in neuronal signaling pathways related to learning and memory.[1][2][3]
Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, often referred to as a "brick-dust" molecule.[4] This low solubility is a primary factor that can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability.[5][6][7]
Q2: What is the primary mechanism of action for this compound?
This compound acts by selectively inhibiting the PDE9A enzyme. This enzyme is responsible for the degradation of cGMP. By inhibiting PDE9A, the compound increases intracellular cGMP levels, which in turn activates protein kinase G (PKG). This activation ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory formation.[1][3][8]
Q3: What are the key factors that can influence the in vivo bioavailability of this compound?
The in vivo bioavailability of this compound can be influenced by several factors:
-
Solubility and Dissolution Rate: Due to its likely poor aqueous solubility, the rate at which it dissolves in gastrointestinal fluids is a major limiting step for absorption.[4][5]
-
Intestinal Permeability: The ability of the compound to pass through the intestinal wall into the bloodstream. This can be affected by its physicochemical properties and potential interactions with efflux transporters like P-glycoprotein.[4]
-
First-Pass Metabolism: The extent to which the compound is metabolized in the liver and gut wall before reaching systemic circulation. Phosphodiesterase inhibitors are often substrates for cytochrome P450 enzymes.[4]
Troubleshooting Guide
Issue 1: Low Oral Bioavailability
Symptoms:
-
Very low plasma concentrations of this compound after oral administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Techniques include micronization or nanosizing.[5][9][10] 2. Formulation with Solubilizing Excipients: a. Co-solvents: Use water-miscible organic solvents to increase solubility.[10] b. Surfactants: Incorporate surfactants to form micelles that can encapsulate the drug.[10] c. Cyclodextrins: Use cyclodextrins to form inclusion complexes, enhancing solubility.[5][10] |
| Inadequate Dissolution | 1. Amorphous Solid Dispersions: Formulate this compound in an amorphous state within a polymer matrix to improve dissolution rates.[5] 2. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) that form microemulsions in the GI tract, improving solubilization.[5][7] |
| Low Intestinal Permeability | 1. Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium.[7] 2. Inhibition of Efflux Pumps: Co-administer with a known inhibitor of P-glycoprotein (e.g., verapamil), if in vitro studies suggest it is a substrate. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound. 2. Route of Administration Comparison: Administer the compound via both oral (PO) and intravenous (IV) routes to determine absolute bioavailability and distinguish between poor absorption and high clearance.[4] |
Issue 2: High Variability in Pharmacokinetic Data
Symptoms:
-
Large standard deviations in Cmax and AUC values across a cohort of animals.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Inconsistent Formulation | 1. Ensure Homogeneity: For suspensions, ensure uniform particle size and proper mixing before each dose. For solutions, confirm the compound remains fully dissolved. 2. Fresh Preparations: Prepare formulations fresh daily to avoid precipitation or degradation over time.[4] |
| Physiological Variability in Animals | 1. Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can affect GI motility and absorption.[4] 2. Animal Health: Monitor the health of the animals, as underlying health issues can impact drug metabolism and absorption. |
| Dosing Accuracy | 1. Precise Dosing Technique: Use calibrated equipment and ensure accurate oral gavage technique to deliver the intended dose volume. |
Quantitative Data Summary
The following tables provide an example of how to summarize key quantitative data from in vitro and in vivo studies for PDE9 inhibitors.
Table 1: In Vitro Potency of BAY 73-6691 Enantiomers
| Compound | Target | IC50 (nM) | Assay System | Reference |
| (R)-BAY 73-6691 | Human PDE9A | 22 | Enzymatic Assay | [11] |
| This compound | Human PDE9A | 88 | Enzymatic Assay | [11] |
Table 2: Example Pharmacokinetic Parameters of a PDE9 Inhibitor (Compound 3r) in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Oral (PO) | 10 | 217 | 1.7 | 9.8 | [12] |
| Intravenous (IV) | 2 | 24,000 (C0) | 5.3 | 100 | [12] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Administration
Objective: To prepare a clear solution of this compound for oral dosing in rodents to improve solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Solutol HS 15 (or another suitable surfactant)
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
Methodology:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO.
-
Add PEG400 to the solution and vortex until clear.
-
Add Solutol HS 15 and vortex thoroughly.
-
Slowly add saline to the organic solution while vortexing to reach the final desired concentration.
-
Visually inspect the final formulation to ensure it is a clear solution with no precipitation.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Workflow:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.[4]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[4]
-
Dosing: Administer the prepared formulation of this compound via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[4]
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.[4]
-
Bioanalysis: Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of this compound in the plasma samples.[4]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[4]
Visualizations
Caption: PDE9A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: (S)-BAY 73-6691 Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage practices for (S)-BAY 73-6691. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1] The compound is known to be hygroscopic; therefore, it is crucial to minimize its exposure to moisture.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is highly soluble in DMSO, with concentrations of 100 mg/mL (280.32 mM) being achievable.[2] Due to the hygroscopic nature of both the compound and DMSO, it is critical to use newly opened or anhydrous DMSO to ensure complete dissolution and stability.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
Q4: How stable is this compound in aqueous solutions or cell culture media?
A4: There is limited specific data on the stability of this compound in aqueous solutions. As a general precaution for compounds with a pyrazolopyrimidine core, it is advisable to prepare fresh working solutions in your aqueous buffer or cell culture medium for each experiment. The stability can be influenced by the pH and composition of the buffer.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower than expected activity in experiments. | 1. Compound degradation due to improper storage. 2. Precipitation of the compound from the working solution. 3. Inaccurate concentration of the stock solution. | 1. Review storage conditions of both solid and stock solutions. Prepare fresh stock solutions if degradation is suspected. 2. Visually inspect working solutions for any precipitate. Consider the final DMSO concentration in your assay (typically should be <0.5%). 3. Verify the initial weighing and dissolution steps. If possible, confirm the concentration of the stock solution using a spectrophotometer or HPLC. |
| Precipitate observed in the stock solution upon thawing. | 1. Supersaturated solution. 2. Compound degradation to a less soluble product. 3. Water absorption by DMSO, reducing solubility. | 1. Gently warm the solution in a 37°C water bath and vortex to redissolve. 2. If the precipitate does not redissolve with warming, the solution may have degraded. Prepare a fresh stock solution. 3. Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Variability in results between different experimental days. | 1. Use of aged working solutions. 2. Inconsistent final solvent concentration. | 1. Always prepare fresh working solutions from a frozen stock aliquot immediately before each experiment. 2. Ensure the final concentration of DMSO or other solvents is consistent across all experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep in a tightly sealed, desiccated container. |
| Solid | -20°C | Long-term (months to years) | Protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.567 mg of this compound (Molecular Weight: 356.73 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials. Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Stability in an Aqueous Buffer
This is a generalized protocol that can be adapted to assess the stability of this compound in your specific experimental buffer.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound in the aqueous buffer of interest by diluting the DMSO stock solution. Ensure the final DMSO concentration is compatible with your assay and does not exceed 0.5%.
-
Incubation: Aliquot the working solution into multiple vials. Incubate these vials at the desired temperature(s) (e.g., room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis. The 0-hour time point serves as the baseline.
-
Sample Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage of the compound remaining relative to the 0-hour time point. Plot the percentage remaining versus time to determine the stability profile under the tested conditions.
Mandatory Visualization
Caption: Workflow for handling this compound from preparation to troubleshooting.
Caption: Troubleshooting decision tree for stability issues with this compound.
References
Technical Support Center: (S)-BAY 73-6691 Solubility in Aqueous Buffers
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of (S)-BAY 73-6691 in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to dissolve this compound directly in an aqueous buffer (e.g., PBS), but it is not dissolving. Why is this happening?
A1: this compound is a poorly water-soluble compound. It is practically insoluble in water and aqueous buffers alone. Therefore, direct dissolution in these solvents is not feasible. To work with this compound in aqueous systems, it is necessary to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution (e.g., ≥ 100 mg/mL).[1]
Q3: I have a DMSO stock solution of this compound. When I dilute it into my aqueous buffer for an in vitro experiment, the compound precipitates. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer to a level below its solubility limit in the final solvent mixture.
-
Minimize the Percentage of DMSO: While DMSO is necessary for the stock solution, its final concentration in the aqueous buffer should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced artifacts in your experiments.
-
Slow, Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly and with constant, gentle mixing. This helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.
-
Use of a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., final concentration of 0.01-0.1%), to the aqueous buffer can help to maintain the solubility of the compound.
-
Consider Co-solvents: For certain applications, the use of a co-solvent system may be necessary even for in vitro experiments. However, the potential effects of the co-solvents on your experimental system must be carefully evaluated.
Q4: I need to prepare a formulation of this compound for in vivo studies. What are the recommended solvent systems?
A4: For in vivo administration, where direct injection of a high concentration of DMSO is not advisable, specific co-solvent systems are required. The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, oral). Here are some commonly used formulations:
-
For a Clear Solution: A mixture of 10% DMSO and 90% corn oil can be used to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
For a Suspended Solution: A formulation of 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline can create a suspended solution with a solubility of 2.5 mg/mL.[1] This formulation may require sonication to achieve a uniform suspension.
Q5: How does pH affect the solubility of this compound?
Quantitative Solubility Data
The following table provides illustrative kinetic solubility data for a representative poorly soluble, weakly basic compound in common buffers. Note: These values are for illustrative purposes to demonstrate the expected solubility behavior and are not specific experimental data for this compound. Researchers should determine the solubility of this compound experimentally under their specific conditions.
| Buffer System | pH | Illustrative Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 |
| Citrate Buffer | 5.0 | 5 - 10 |
| Tris Buffer | 8.0 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM solution (Molecular Weight: 356.73 g/mol ), weigh 3.57 mg.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for absorbance reading)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound has a known absorbance (e.g., determined by a UV-Vis scan) or by light scattering.
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In the 96-well plate, add the aqueous buffer to the wells.
-
Add a small, fixed volume (e.g., 1-2 µL) of the diluted DMSO stock solutions to the buffer-containing wells to achieve the desired final concentrations of this compound. The final DMSO concentration should be kept constant across all wells.
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the absorbance or light scattering of each well using a plate reader. An increase in absorbance or light scattering compared to the buffer-only control indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance/light scattering is considered the kinetic solubility under those conditions.
Visualizations
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE9A.
Caption: Logical workflow for troubleshooting solubility issues with this compound.
References
interpreting variable results in (S)-BAY 73-6691 experiments
Technical Support Center: (S)-BAY 73-6691 Experiments
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting variable results in experiments involving this selective phosphodiesterase 9A (PDE9A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.[3] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels, thereby modulating cGMP-mediated signal transduction.[1] It is important to note that this compound is the less potent enantiomer of BAY 73-6691; the (R)-enantiomer is the more potent inhibitor of PDE9A.[4][5]
Q2: What are the main research applications for this compound?
A2: Due to its role in modulating cGMP signaling in the brain, BAY 73-6691 has been investigated for its potential therapeutic effects in neurodegenerative disorders like Alzheimer's disease, where it has been shown to improve learning and memory in rodent models.[1][6][7] It is also used as a research tool to study the function of the PDE9A enzyme in various cellular and physiological contexts.[1]
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to one year, or at -80°C for up to two years.[8] Stock solutions should also be stored at -20°C or -80°C.[8] The compound is soluble in DMSO.[2][9] For aqueous solutions, it may be necessary to use co-solvents or specific formulation protocols.[8]
Q4: What is the difference between this compound and (R)-BAY 73-6691?
A4: this compound and (R)-BAY 73-6691 are enantiomers. The (R)-enantiomer, often referred to simply as BAY 73-6691, is the more potent inhibitor of the PDE9A enzyme.[4][5] The (S)-enantiomer is less active and can serve as a negative control in some experimental settings to demonstrate the stereospecificity of the observed effects.[4]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for PDE9A inhibition.
-
Question: Why am I observing significant variability in the IC50 values of this compound in my enzymatic assays?
-
Answer: Several factors can contribute to this variability:
-
Enantiomeric Purity: Ensure you are using the correct enantiomer for your experiment and that its purity is high. The (R)-enantiomer is significantly more potent.[4][5]
-
Assay Conditions: The IC50 value can be influenced by substrate concentration, enzyme concentration, and incubation time. It is crucial to standardize these parameters across experiments. For fluorescence polarization assays, the optimal enzyme concentration should be determined empirically.[4]
-
Solubility: Poor solubility of the compound can lead to inaccurate concentrations in the assay. Ensure the compound is fully dissolved. Sonication or gentle heating may aid dissolution.[8]
-
Issue 2: Lack of cellular activity or weak effects in cell-based assays.
-
Question: I am not observing the expected increase in cGMP levels or downstream effects in my cell-based experiments. What could be the reason?
-
Answer:
-
Cellular Context: The effect of this compound can be highly dependent on the basal activity of soluble guanylate cyclase (sGC) in your cell line. In some systems, the inhibitor alone may not significantly increase basal cGMP levels.[10] Co-stimulation with an sGC activator can potentiate the effects of the PDE9A inhibitor.[10]
-
Cell Permeability: While BAY 73-6691 is known to be cell-penetrant, differences in cell lines and experimental conditions might affect its intracellular concentration.[7][10]
-
Incorrect Enantiomer: As the less potent enantiomer, this compound will have a weaker effect compared to the (R)-form.[4] Confirm you are using the appropriate enantiomer for your desired outcome.
-
Issue 3: Variable or unexpected results in animal studies.
-
Question: My in vivo experiments with this compound are yielding inconsistent results in rodent models of cognitive function. Why might this be happening?
-
Answer:
-
Strain Differences: The effects of BAY 73-6691 can vary between different strains of rodents. For example, a dose that was effective in Wistar rats did not show the same effect on LTP in FBNF1 rats.[6][7]
-
Dose-Response Relationship: The dose-response relationship can be complex. In one study, a 10 µM dose enhanced LTP, while a 30 µM dose did not, suggesting that higher doses are not always more effective.[6][7] Careful dose-response studies are recommended for your specific model and endpoint.
-
Formulation and Administration: The bioavailability of the compound can be highly dependent on the formulation used for administration. Different vehicles (e.g., DMSO/corn oil, DMSO/SBE-β-CD in saline) can affect solubility and absorption.[8] Ensure a consistent and appropriate formulation is used.
-
Data Presentation
Table 1: In Vitro Potency of BAY 73-6691 Enantiomers against PDE9A
| Compound | Target | IC50 (nM) | Source |
| (R)-BAY 73-6691 | Human PDE9A | 55 | [10] |
| (R)-BAY 73-6691 | Murine PDE9A | 100 | [10] |
| This compound | Human PDE9A | 88 | [4] |
Table 2: Example of In Vivo Dosing for (R)-BAY 73-6691 in a Mouse Model of Alzheimer's Disease
| Animal Model | Doses (mg/kg) | Administration Route | Frequency | Observed Effect | Source |
| Aβ25-35-injected mice | 0.3, 1, 3 | Intraperitoneal (i.p.) | Daily for 10 days | Dose-dependent improvement in acquisition performance | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay with SH-SY5Y Cells
This protocol is adapted from studies investigating the protective effects of (R)-BAY 73-6691 against amyloid-β-induced toxicity.[8][9]
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. Maintain the cells in a humidified atmosphere of 5% CO2 at 37°C.
-
Cell Plating: Seed the SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound, with or without an inducing agent like Aβ25-35, for the desired duration (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.
Protocol 2: PDE9A Inhibition Fluorescence Polarization Assay
This is a generalized protocol based on the principles of fluorescence polarization assays for PDE inhibitors.[4]
-
Reagent Preparation:
-
Prepare a complete PDE assay buffer containing DTT.
-
Dilute recombinant human PDE9A2 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare serial dilutions of this compound and a known control inhibitor in 100% DMSO.
-
-
Assay Procedure:
-
Add the diluted this compound or control inhibitor to the wells of a black, low-binding microplate.
-
Add the diluted PDE9A enzyme solution to the wells containing the inhibitor.
-
Add assay buffer to the negative control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a FAM-labeled cGMP substrate to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding a binding agent solution (e.g., specific antibody for the hydrolyzed product).
-
Incubate for 30-60 minutes to allow for binding equilibrium.
-
Read the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation ~485 nm, emission ~525 nm for FAM).
-
-
Data Analysis: Calculate the percentage of inhibition based on the fluorescence polarization values of the sample, low control, and high control wells.
Mandatory Visualizations
Caption: PDE9A signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for variable results in this compound experiments.
Caption: General experimental workflow for studies involving this compound.
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Assessing Cell Permeability of (S)-BAY 73-6691
Welcome to the technical support center for researchers utilizing (S)-BAY 73-6691. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure accurate and reproducible assessment of cell permeability.
This compound is a potent and selective phosphodiesterase 9 (PDE9) inhibitor.[1][2][3] As PDE9 is an intracellular enzyme, the ability of this compound to cross the cell membrane is critical for its therapeutic efficacy in targeting neurological conditions like Alzheimer's disease.[1][2][4] This guide focuses on the two most common in vitro models for permeability assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability important?
A1: this compound is a selective inhibitor of phosphodiesterase 9 (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] PDE9A is highly expressed in the brain, and its inhibition is a therapeutic strategy to enhance cGMP signaling, which is involved in learning and memory.[1][4] Since PDE9A is located inside the cell, this compound must be able to efficiently cross the cell membrane to reach its target and exert its pharmacological effect. Studies have confirmed that BAY 73-6691 can effectively penetrate cells and inhibit intracellular PDE9 activity.[2][3]
Q2: Which in vitro assay should I choose to assess the permeability of this compound: PAMPA or Caco-2?
A2: The choice depends on the specific question you are asking.
-
PAMPA is a high-throughput, cost-effective assay that models only passive, transcellular diffusion across an artificial lipid membrane.[5][6][7] It is excellent for early-stage screening to determine if a compound has good fundamental lipophilicity and ability to permeate via passive transport.
-
Caco-2 assays use a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[8][9] This model is more complex and physiologically relevant, as it can assess passive diffusion as well as active transport mechanisms (uptake and efflux) and paracellular transport.[5]
-
Recommendation: Start with a PAMPA assay for initial screening. If the compound shows promise, proceed to a Caco-2 assay to understand more complex transport mechanisms, such as potential interactions with efflux transporters like P-glycoprotein (P-gp).[5]
Q3: What do the typical results from these assays, like Papp and Efflux Ratio, mean?
A3:
-
Apparent Permeability Coefficient (Papp): This is the primary measure of permeability, expressed in cm/s. It quantifies the rate at which a compound crosses a membrane of a given surface area. A higher Papp value indicates higher permeability.
-
Efflux Ratio (ER): This is calculated in Caco-2 assays by dividing the Papp in the basolateral-to-apical direction (Papp B→A) by the Papp in the apical-to-basolateral direction (Papp A→B).
-
An ER close to 1 suggests that the compound's transport is primarily passive.
-
An ER greater than 2 indicates that the compound may be a substrate for active efflux transporters (like P-gp), which pump the compound out of the cell, potentially limiting its bioavailability.[10]
-
Permeability Data Summary
While specific proprietary data for this compound is not publicly available, the following table provides a typical classification of permeability results using standard control compounds. Researchers should always include such controls to validate their assay performance.
| Compound | Type | Expected Papp (A→B) (x 10⁻⁶ cm/s) | Expected Efflux Ratio (ER) | Permeability Classification | Transport Mechanism |
| This compound | Test Compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| Propranolol | High Permeability Control | > 10 | ~ 1 | High | Passive Diffusion |
| Atenolol | Low Permeability Control | < 2 | ~ 1 | Low | Paracellular |
| Quinidine | P-gp Substrate Control | Moderate | > 2 | Moderate | Passive + Active Efflux |
| Lucifer Yellow | Monolayer Integrity Control | < 0.5 | N/A | Very Low (Impermeable) | Paracellular |
Note: Expected values are based on literature and may vary slightly between laboratories.
Troubleshooting Guides
Caco-2 Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent TEER Values | 1. Cell passage number is too high/low. 2. Inconsistent seeding density. 3. Contamination (e.g., Mycoplasma). 4. Incorrect medium composition. 5. Measurement error (temperature, electrode placement). | 1. Use Caco-2 cells within a defined passage range (e.g., 20-40).[11] 2. Ensure accurate cell counting and even distribution when seeding. 3. Routinely test for contamination. 4. Verify DMEM, FBS, and supplement concentrations. 5. Allow plates to equilibrate to room temperature before measuring; place electrode consistently in the center of the well.[12] |
| High Permeability of Lucifer Yellow (>1% transport) | 1. Monolayer is not fully confluent or differentiated (assay performed too early). 2. Cytotoxicity of this compound at the tested concentration. 3. Physical disruption of the monolayer during plate handling. | 1. Culture cells for at least 21 days to ensure robust tight junction formation.[9][12] 2. Perform a preliminary cytotoxicity assay (e.g., MTT, LDH) at the test concentration. If toxic, reduce the concentration. 3. Handle plates carefully; avoid jarring or agitating the inserts. |
| Low Compound Recovery (<70%) | 1. This compound is binding to the plastic plate material. 2. Compound instability in the assay buffer. 3. Cellular metabolism. | 1. Add a low concentration of Bovine Serum Albumin (BSA, e.g., 1-4%) to the basolateral chamber to reduce non-specific binding.[11][13] 2. Assess compound stability in the buffer over the assay duration using LC-MS/MS. 3. Analyze cell lysates to quantify intracellular compound concentration. |
| High Variability Between Replicate Wells | 1. Uneven cell seeding. 2. Pipetting errors during sampling or compound addition. 3. Edge effects on the plate. | 1. Mix cell suspension thoroughly before and during seeding. 2. Use calibrated pipettes; change tips for each replicate. 3. Avoid using the outermost wells of the plate for test compounds; fill them with buffer to maintain humidity. |
PAMPA Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Compound Recovery (<70%) | 1. Compound precipitation in the donor well (low solubility). 2. Binding to the filter membrane or plate plastic. | 1. Check the thermodynamic solubility of this compound in the assay buffer. If needed, add a small percentage of a cosolvent like DMSO (typically <1%). 2. Pre-treat plates with a blocking agent if binding is suspected, though this is less common in PAMPA. |
| High Permeability of a Low Permeability Control | 1. Artificial membrane integrity is compromised. 2. Incorrect preparation of the lipid solution. | 1. Ensure the lipid solution is applied evenly and the solvent has fully evaporated.[14] 2. Use a fresh, properly prepared lipid solution (e.g., lecithin in dodecane).[6] |
| Inconsistent Results Across a Plate | 1. Inconsistent coating of the artificial membrane. 2. Evaporation from wells during incubation. | 1. Use an automated or semi-automated method for coating to ensure uniformity. 2. Seal the plate assembly during incubation and use a humidified chamber. |
Experimental Protocols & Visualizations
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is designed to determine the Papp (A→B and B→A) and the Efflux Ratio for this compound.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto 12-well Transwell™ inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each insert. Only use monolayers with TEER values > 300 Ω·cm².[9]
-
Assay Preparation:
-
Wash the monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of this compound (e.g., 10 µM) in HBSS. Also prepare a dosing solution for control compounds (propranolol, atenolol, Lucifer Yellow).
-
-
Apical to Basolateral (A→B) Transport:
-
Add 0.5 mL of the dosing solution to the apical (donor) chamber.
-
Add 1.5 mL of blank HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add 1.5 mL of the dosing solution to the basolateral (donor) chamber.
-
Add 0.5 mL of blank HBSS to the apical (receiver) chamber.
-
-
Incubation & Sampling:
-
Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber. Replace the volume with fresh, pre-warmed HBSS.
-
At the end of the experiment, take a sample from the donor chamber.
-
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[10][15]
-
Calculation: Calculate the Papp value using the formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
References
- 1. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 2. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 9. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-BAY 73-6691 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PDE9A inhibitor, (S)-BAY 73-6691. The information is designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I not observing an effect of this compound on Long-Term Potentiation (LTP) in my hippocampal slice experiments?
A1: Several factors can influence the outcome of LTP experiments with this compound. Consider the following:
-
Animal Strain and Age: Preclinical studies have shown significant variability between rodent strains. For instance, a 10 µM dose enhanced early LTP in young adult Wistar rats but had no effect in young Fischer 344 X Brown Norway (FBNF1) rats, indicating potential strain-specific differences in PDE9A expression or signaling pathways.[1][2] Furthermore, the effects can be age-dependent; the compound increased basal synaptic transmission and enhanced LTP in very old (31- to 35-month-old) FBNF1 rats but not in young ones.[1][2]
-
Dose-Response Relationship: The dose-response curve for this compound may be non-linear. In hippocampal slices from young Wistar rats, a 10 µM concentration was effective in enhancing early LTP, whereas a higher dose of 30 µM was not.[1] It is crucial to perform a full dose-response study to identify the optimal concentration for your specific experimental conditions.
-
Stimulation Protocol: The original studies that observed positive effects used a weak tetanic stimulus to induce an early-phase LTP.[3] The efficacy of this compound may be less apparent with stimulation protocols that induce a saturated, robust LTP.
Q2: My in vivo results with this compound in cognitive tasks are inconsistent. What could be the issue?
A2: In vivo cognitive assays are complex and can be influenced by multiple variables:
-
Pharmacokinetics: this compound is described as a brain-penetrant inhibitor.[4] However, ensure your administration route (e.g., oral gavage, intraperitoneal injection) and timing relative to behavioral testing are optimized to achieve target engagement in the brain. The original rodent studies administered the drug 30 minutes before the trial.[3]
-
Choice of Cognitive Model: The pro-cognitive effects of this compound have been demonstrated in specific contexts. It enhanced memory in social and object recognition tasks and attenuated deficits induced by pharmacological agents like scopolamine (a cholinergic antagonist) and MK-801 (an NMDA receptor antagonist).[1][2] Your choice of model should align with the compound's known mechanism of modulating cGMP signaling downstream of NMDA receptors.[5]
-
Vehicle Solution: The vehicle used for dissolution can impact solubility and bioavailability. A common vehicle used in published studies is a mixture of ethanol, Solutol, and 0.9% NaCl solution (5:10:85).[3]
Q3: What is the proposed mechanism of action for this compound, and what are the key downstream targets to measure?
A3: this compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[5][6] The proposed signaling pathway is as follows:
-
Neuronal signaling, particularly via glutamate acting on NMDA receptors, activates nitric oxide synthase (NOS).
-
Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).
-
PDE9A is the primary enzyme that hydrolyzes and degrades cGMP in specific brain regions like the hippocampus and cortex.[5]
-
By inhibiting PDE9A, this compound prevents cGMP breakdown, leading to elevated intracellular cGMP levels.
-
Increased cGMP activates Protein Kinase G (PKG), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[1][7]
-
Phosphorylated CREB promotes the expression of genes involved in synaptic plasticity and memory formation.[8]
To verify this mechanism, you should measure changes in cGMP levels in brain tissue or cell lysates, and assess the phosphorylation status of PKG and CREB.
Q4: What are the major challenges in translating the preclinical efficacy of this compound to clinical applications?
A4: The transition from promising preclinical data to clinical success is a significant challenge for many neurotherapeutics, including PDE9 inhibitors.
-
Translational Models: Rodent models of cognitive deficits, especially those induced by acute pharmacological challenge (e.g., scopolamine), may not fully replicate the complex, chronic pathophysiology of human neurodegenerative diseases like Alzheimer's.[2]
-
Clinical Trial Outcomes: While this compound showed robust preclinical effects, its development program was terminated without public disclosure of the reasons.[2] Another PDE9 inhibitor, PF-04447943, which also showed preclinical promise, did not demonstrate cognitive improvement over placebo in Phase 2 clinical trials for mild to moderate Alzheimer's disease.[2]
-
Complexity of cGMP Signaling: The cGMP signaling pathway is involved in numerous physiological processes. While enhancing it may be beneficial for cognition, it could have unforeseen off-target or on-target adverse effects in humans that are not apparent in preclinical animal models.
Q5: How does this compound affect amyloid-beta (Aβ)-induced toxicity?
A5: In cellular models, this compound has shown protective effects against Aβ-induced pathology. In SH-SY5Y neuroblastoma cells treated with Aβ₂₅₋₃₅ peptide, the compound dose-dependently:
In an in vivo mouse model where Aβ₂₅₋₃₅ was injected, daily administration of this compound dose-dependently improved spatial memory deficits in the Morris water maze task, with a 3 mg/kg dose almost completely abolishing the Aβ-induced increase in escape latency.[4][9]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/System | IC₅₀ / Effective Concentration | Outcome | Reference |
| PDE9A Inhibition | Human | 55 nM | Enzyme Inhibition | [6] |
| Murine | 100 nM | Enzyme Inhibition | [6] | |
| LTP Enhancement | Young Wistar Rat Hippocampal Slices | 10 µM | Enhanced early LTP | [1] |
| Young Wistar Rat Hippocampal Slices | 30 µM | No effect on LTP | [1] | |
| Old FBNF1 Rat Hippocampal Slices | 10 µM | Increased basal transmission & enhanced LTP | [1][2] | |
| Neuroprotection | SH-SY5Y Cells (Aβ₂₅₋₃₅ induced) | 200 µg/mL | Nearly neutralized oxidative damage | [4] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose | Outcome | Reference |
| Social Recognition | Rat | 0.3 and 3 mg/kg (p.o.) | Enhanced long-term memory | [1][3] |
| Passive Avoidance | Rat | Not specified | Attenuated scopolamine-induced deficits | [1][2] |
| T-Maze Alternation | Mouse | Not specified | Attenuated MK-801-induced deficits | [1][2] |
| Aβ₂₅₋₃₅ Injection | Mouse | 0.3, 1, 3 mg/kg (i.p.) | Dose-dependent reversal of memory deficits | [4][9] |
Experimental Protocols
1. Long-Term Potentiation (LTP) in Hippocampal Slices
-
Slice Preparation: Hippocampi are dissected from euthanized rats (e.g., Wistar) in ice-cold artificial cerebrospinal fluid (aCSF). Transverse slices (e.g., 400 µm thick) are prepared using a vibratome and allowed to recover in oxygenated aCSF (95% O₂/5% CO₂) at room temperature for at least 1 hour.
-
Electrophysiology: A single slice is transferred to a recording chamber continuously perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, with stimulation of the Schaffer collateral pathway.
-
Protocol:
-
Establish a stable baseline recording for 20-30 minutes.
-
Apply this compound or vehicle to the perfusing aCSF for a predetermined period (e.g., 30 minutes) before tetanus.
-
Induce LTP using a weak tetanic stimulation protocol (e.g., theta burst stimulation).
-
Record fEPSPs for at least 60-120 minutes post-tetanus to measure the potentiation relative to the baseline.[1][3]
-
2. Social Recognition Task
-
Principle: This task relies on the natural tendency of rats to investigate a novel juvenile rat more than a familiar one.
-
Procedure:
-
Acclimation: Individually house adult male rats and allow them to acclimate to the test cage.
-
Trial 1 (T1 - Acquisition): An unfamiliar juvenile rat is placed in the cage with the adult test rat for a set period (e.g., 5 minutes). The time the adult rat spends actively investigating (e.g., sniffing) the juvenile is recorded.
-
Inter-trial Interval: The juvenile is removed. After a delay (e.g., 2 hours), the next trial begins. This compound or vehicle is administered (e.g., 30 min before T1).
-
Trial 2 (T2 - Retrieval): The same (now familiar) juvenile and a novel juvenile are placed in the cage. The time spent investigating each juvenile is recorded. A rat with intact memory will spend significantly more time with the novel juvenile.[3]
-
3. Aβ-Induced Toxicity in SH-SY5Y Cells
-
Cell Culture: Culture human SH-SY5Y neuroblastoma cells in standard medium (e.g., DMEM/F12 with 10% FBS). Differentiate the cells using retinoic acid to induce a more neuron-like phenotype if desired.
-
Treatment Protocol:
-
Seed cells in multi-well plates.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Add aggregated Aβ₂₅₋₃₅ peptide (e.g., 20 µM) to the culture medium to induce toxicity.
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
Visualizations
Caption: Proposed signaling pathway for this compound in enhancing synaptic plasticity.
Caption: A typical experimental workflow for assessing pro-cognitive effects in rodents.
References
- 1. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Efficacy of (S)-BAY 73-6691 and (R)-BAY 73-6691
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomers of the phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691. The (R)-enantiomer is the more potent and widely studied form, exhibiting a significantly higher affinity for PDE9A compared to its (S)-counterpart. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of their differential efficacy.
Data Presentation: Efficacy and Selectivity
The following table summarizes the in vitro inhibitory activity of (S)-BAY 73-6691 and (R)-BAY 73-6691 against PDE9A, as well as the selectivity profile of the racemic mixture against a panel of other phosphodiesterase enzymes.
| Compound | Target | IC50 (nM) | Selectivity vs. Other PDEs (for racemate) |
| (R)-BAY 73-6691 | PDE9A | 22 | See below for racemic mixture |
| This compound | PDE9A | 88 | See below for racemic mixture |
| BAY 73-6691 (racemic) | PDE9A | 55[1] | PDE1C: 1400 nM |
| PDE2A: >4000 nM | |||
| PDE3B: >4000 nM | |||
| PDE4B: >4000 nM | |||
| PDE5A: >4000 nM | |||
| PDE7B: >4000 nM | |||
| PDE8A: >4000 nM | |||
| PDE10A: >4000 nM | |||
| PDE11A: 2600 nM |
Data compiled from publicly available research.[1]
The data clearly indicates that the (R)-enantiomer of BAY 73-6691 is approximately four times more potent in inhibiting PDE9A than the (S)-enantiomer. The racemic mixture demonstrates high selectivity for PDE9A over other phosphodiesterase isoforms.
Experimental Protocols
1. Enantioselective Separation of BAY 73-6691
Protocol: Chiral HPLC Separation
-
Column: Astec® Cellulose DMP, 5 µm
-
Mobile Phase: 80:10:10 heptane:methyl tert-butyl ether (MTBE):ethanol
-
Temperature: 25 °C
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve racemic BAY 73-6691 in the mobile phase.
This method allows for the analytical and preparative scale separation of the (S) and (R) enantiomers for further experimental use.
2. PDE9A Inhibition Assay
The inhibitory activity of the compounds can be determined using a fluorescence polarization (FP) assay.
Principle: The assay measures the change in the rate of rotation of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE9A, the smaller fluorescent product rotates faster, leading to a decrease in fluorescence polarization. Inhibitors will prevent this hydrolysis, thus maintaining a higher polarization value.
Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EDTA, and 0.2% BSA.
-
Enzyme: Recombinant human PDE9A2.
-
Substrate: FAM-cGMP (fluorescein-labeled cGMP).
-
Inhibitors: this compound and (R)-BAY 73-6691 dissolved in DMSO.
-
-
Assay Procedure:
-
Add assay buffer, inhibitor (at varying concentrations), and PDE9A enzyme to a 384-well plate.
-
Incubate for a short period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the FAM-cGMP substrate.
-
Monitor the change in fluorescence polarization over time using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action for BAY 73-6691 is the inhibition of PDE9A, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This modulation of the cGMP signaling pathway is believed to be independent of the nitric oxide (NO) pathway in the brain.
Caption: cGMP signaling pathway modulated by BAY 73-6691.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficacy of the (S) and (R) enantiomers of BAY 73-6691.
References
(S)-BAY 73-6691: A Comparative Guide to its Efficacy in Rodent Models of Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphodiesterase 9A (PDE9A) inhibitor, (S)-BAY 73-6691, and its validated effects on memory in various rodent models. The data presented herein is compiled from peer-reviewed studies to offer an objective overview of its performance against other memory-enhancing agents and to provide detailed experimental context.
Executive Summary
This compound has emerged as a promising agent for cognitive enhancement. As a selective inhibitor of PDE9A, an enzyme highly expressed in brain regions critical for cognition such as the hippocampus and neocortex, it modulates cyclic guanosine monophosphate (cGMP) signaling.[1] This mechanism is believed to underpin its observed pro-cognitive effects. Preclinical studies in rodent models have consistently demonstrated the potential of this compound to improve learning and memory, both in healthy animals and in models of cognitive impairment.[2][3] This guide will delve into the quantitative data from these studies, compare its efficacy with other compounds, and provide detailed experimental protocols for key behavioral assays.
Performance Comparison
This compound has been evaluated in a variety of memory paradigms, demonstrating its efficacy across different cognitive domains. The following tables summarize the quantitative data from key studies, comparing its effects to vehicle controls and, where available, other pharmacological agents.
Social Recognition Test
The social recognition test assesses short-term social memory. In this paradigm, this compound has been shown to enhance the acquisition, consolidation, and retention of social memory.[2][4]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Social Investigation Time (s) at T2 (24h retention) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | ~45 | - | [4] |
| This compound | 0.03 | ~43 | n.s. | [4] |
| This compound | 0.3 | ~30 | p < 0.05 | [4] |
| This compound | 3 | ~28 | p < 0.05 | [4] |
Object Recognition Test
This task evaluates the ability of rodents to recognize a novel object from a familiar one, a measure of recognition memory. This compound has shown a tendency to enhance long-term memory in this task.[2][4]
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (d2) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | Data not explicitly quantified in abstract | Tended to enhance LTM | [2][4] |
| This compound | 0.1, 0.3, 1, 3 | Data not explicitly quantified in abstract | Tended to enhance LTM | [4] |
Passive Avoidance Test
The passive avoidance task is used to assess fear-motivated memory. This compound was effective in attenuating memory deficits induced by the cholinergic antagonist scopolamine.[2][4]
| Treatment Group | Condition | Step-through Latency (s) | Statistical Significance | Reference |
| Vehicle + Saline | - | Increased latency | - | [4] |
| Scopolamine | Deficit Model | Decreased latency | - | [4] |
| This compound + Scopolamine | 1, 3, 10 mg/kg, p.o. | Attenuated scopolamine-induced deficit | p < 0.05 | [4] |
T-Maze Continuous Alternation Task
This task assesses spatial working memory. This compound was shown to reverse short-term memory deficits induced by the NMDA receptor antagonist MK-801.[2][4]
| Treatment Group | Condition | % Alternation | Statistical Significance (vs. MK-801 + Vehicle) | Reference |
| Vehicle + Vehicle | - | Above chance | - | [4] |
| MK-801 (0.06 mg/kg) + Vehicle | Deficit Model | At chance level | - | [4] |
| MK-801 + this compound | 1 mg/kg, p.o. | Significantly above chance | p < 0.05 | [4] |
| MK-801 + this compound | 3 mg/kg, p.o. | Significantly above chance | p < 0.05 | [4] |
| MK-801 + this compound | 10 mg/kg, p.o. | Significantly above chance | p < 0.05 | [4] |
Head-to-Head Comparison with Other PDE Inhibitors
While direct comparative studies are limited, research has contrasted the effects of this compound with other cognitive enhancers, particularly other phosphodiesterase inhibitors.
One study compared the effects of this compound with the acetylcholinesterase inhibitor donepezil on long-term potentiation (LTP) in rat hippocampal slices, a cellular model of memory. The findings revealed that while donepezil enhanced early-LTP, this compound enhanced both early- and late-LTP and even transformed early-LTP into late-LTP, suggesting a more robust and lasting effect on synaptic plasticity.[5]
Signaling Pathway and Mechanism of Action
This compound exerts its pro-cognitive effects by inhibiting PDE9A, which leads to an increase in intracellular levels of cGMP. This, in turn, activates Protein Kinase G (PKG) and subsequently influences the cAMP response element-binding protein (CREB) pathway, a critical signaling cascade for synaptic plasticity and memory formation.[2][6]
Signaling pathway of this compound in memory enhancement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for the key behavioral assays.
Social Recognition Test
-
Animals: Adult male Wistar rats were used as test subjects, and juvenile male Wistar rats served as social stimuli.[4]
-
Procedure: The test consists of two trials (T1 and T2) separated by a retention interval.
-
T1 (Acquisition): An adult rat is placed in a familiar cage, and a juvenile rat is introduced for a 5-minute interaction period. The time the adult rat spends actively investigating the juvenile is recorded.
-
T2 (Retention): After a 24-hour retention interval, the adult rat is re-exposed to the same juvenile rat. The duration of social investigation is again measured. A decrease in investigation time in T2 compared to T1 indicates recognition memory.
-
-
Drug Administration: this compound or vehicle was administered orally (p.o.) 60 minutes before T2 to assess its effect on memory retrieval.[4]
Object Recognition Test
-
Animals: Male Wistar rats.[7]
-
Apparatus: A circular open-field arena.[7]
-
Procedure:
-
Habituation: Rats are allowed to explore the empty arena to acclimate to the environment.
-
T1 (Sample Phase): Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.
-
T2 (Test Phase): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for exploring the novel object indicates recognition memory.
-
-
Drug Administration: this compound or vehicle was administered at various time points (before T1, after T1, or before T2) to assess its effects on acquisition, consolidation, and retrieval, respectively.[4]
Passive Avoidance Test
-
Animals: Male rodents (rats or mice).[8]
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates memory of the aversive stimulus.
-
-
Drug Administration: To induce a memory deficit, scopolamine is administered before the acquisition trial. This compound is given prior to scopolamine to test its ability to attenuate the induced amnesia.[4]
T-Maze Continuous Alternation Task
-
Animals: Male mice.[4]
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure: The mouse is placed at the start of the T-maze and allowed to choose one of the goal arms. In a subsequent trial, the mouse is expected to alternate its choice of arm, demonstrating spatial working memory. The percentage of spontaneous alternations over a series of trials is calculated.
-
Drug Administration: To induce a working memory deficit, MK-801 is administered before the task. This compound is given prior to MK-801 to evaluate its potential to reverse the deficit.[4]
General experimental workflow for evaluating this compound.
Conclusion
The available preclinical data strongly support the pro-cognitive effects of this compound in rodent models. Its ability to enhance memory across various domains and to counteract pharmacologically-induced cognitive deficits highlights its therapeutic potential. The underlying mechanism, involving the potentiation of the cGMP signaling pathway, provides a solid rationale for its memory-enhancing properties. Further head-to-head comparative studies with other PDE inhibitors and cognitive enhancers will be crucial in fully elucidating its relative efficacy and therapeutic window. The detailed experimental protocols provided in this guide should facilitate the design of future studies aimed at further validating and extending these important findings.
References
- 1. PDE9A inhibition rescues amyloid beta-induced deficits in synaptic plasticity and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scantox.com [scantox.com]
Control Experiments for Studying (S)-BAY 73-6691's Neuroprotective Effects: A Comparative Guide
(S)-BAY 73-6691, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), has emerged as a promising agent for neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's disease. [1][2] Its mechanism of action centers on the enhancement of cyclic guanosine monophosphate (cGMP) signaling, which plays a crucial role in synaptic plasticity, memory formation, and neuronal survival.[1][3] This guide provides a comparative overview of the essential control experiments employed in preclinical studies to validate the neuroprotective effects of this compound, offering insights into its performance against other neuroprotective alternatives.
Understanding the Role of Control Experiments
To rigorously assess the neuroprotective efficacy of this compound, researchers utilize various control groups to isolate the compound's specific effects from other variables. These controls are fundamental to the validity and interpretation of the experimental data.
Key Control Groups:
-
Vehicle Control: This is the most critical control group. Animals or cell cultures in this group receive the same solution used to dissolve this compound (the "vehicle"), but without the active compound.[4] This allows researchers to distinguish the effects of the drug from any potential effects of the solvent itself. A commonly used vehicle for this compound in in vivo studies is a mixture of solutol, ethanol, and water.[4]
-
Sham Control: In surgical models of neurological damage (e.g., induced stroke or injury), the sham control group undergoes the surgical procedure without the induction of the actual damage. This helps to separate the effects of the treatment from the physiological stress and trauma of the surgery.
-
Negative Control (Disease Model): This group consists of animals or cells that are subjected to the disease-inducing stimulus (e.g., administration of amyloid-β peptides to model Alzheimer's disease) but do not receive any treatment.[5][6] This group serves as a baseline to demonstrate the extent of the pathology and to quantify the therapeutic effect of this compound.
-
Positive Control: In some studies, a known neuroprotective agent is used as a positive control to benchmark the efficacy of this compound. This allows for a direct comparison of the novel compound's performance against an established therapeutic.
Comparative Performance of this compound and Alternatives
While direct head-to-head clinical trials are limited, preclinical studies provide valuable comparative data on the neuroprotective effects of this compound against other phosphodiesterase (PDE) inhibitors.
| Compound Class | Specific Inhibitor(s) | Key Comparative Findings | Reference(s) |
| PDE9A Inhibitor | This compound , PF-04447943 | In an in vitro study, PDE9 inhibition by BAY 73-6691 or PF-04447943 demonstrated a higher level of neuroprotection and an earlier onset of action against amyloid-β-induced cytotoxicity compared to the PDE4 inhibitor rolipram and the PDE5 inhibitor sildenafil.[2] | [2] |
| PDE5 Inhibitor | Sildenafil, Tadalafil | PDE5 inhibitors have also shown neuroprotective effects by enhancing cGMP signaling.[7] However, the widespread distribution of PDE9A in brain regions relevant to cognition suggests that PDE9 inhibitors like this compound may offer a more targeted therapeutic approach for age-related memory deficits.[4] | [4][7] |
| PDE4 Inhibitor | Rolipram | While rolipram has demonstrated neuroprotective and cognitive-enhancing effects, its use is often limited by side effects like nausea and vomiting.[3] | [3] |
| PDE2 Inhibitor | BAY 60-7550 | PDE2 inhibitors have been shown to improve cognitive function in rodent models.[7] However, their mechanism involves both cAMP and cGMP, which may lead to a broader and less specific range of effects compared to the cGMP-specific PDE9 inhibitors. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols used in studying the neuroprotective effects of this compound.
In Vivo Models of Alzheimer's Disease
-
Animal Model: Male ICR mice are often used.
-
Induction of Pathology: A common method is the intracerebroventricular (i.c.v.) injection of amyloid-β peptide 25-35 (Aβ25-35) to mimic aspects of Alzheimer's pathology.
-
Treatment Groups:
-
Sham Group: Mice receive an i.c.v. injection of a control peptide.
-
Aβ Model Group: Mice receive an i.c.v. injection of Aβ25-35 and are treated with the vehicle.
-
Treatment Groups: Mice receive an i.c.v. injection of Aβ25-35 and are treated with varying doses of this compound (e.g., 0.3, 1, and 3 mg/kg) administered intraperitoneally (i.p.) once daily.[5]
-
Drug Control Group: Mice receive the vehicle and the highest dose of this compound to assess any effects of the drug in healthy animals.
-
-
Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze to evaluate spatial learning and memory.
-
Biochemical Analysis: After behavioral testing, brain tissues (e.g., hippocampus) are collected to measure markers of oxidative stress, neuronal apoptosis, and levels of memory-associated proteins.
In Vitro Models of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells are frequently used.
-
Induction of Toxicity: Cells are exposed to Aβ25-35 to induce cytotoxicity and oxidative stress.
-
Treatment Groups:
-
Control Group: Cells are untreated.
-
Aβ Model Group: Cells are treated with Aβ25-35 alone.
-
Treatment Groups: Cells are co-treated with Aβ25-35 and different concentrations of this compound.
-
-
Assays:
-
Cell Viability: Measured using assays like the MTT assay.
-
Oxidative Stress: Assessed by measuring levels of reactive oxygen species (ROS) and markers of lipid peroxidation.
-
Apoptosis: Detected using techniques like flow cytometry to quantify apoptotic cells.
-
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound's neuroprotective effect.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protective effects of BAY 73-6691, a selective inhibitor of phosphodiesterase 9, on amyloid-β peptides-induced oxidative stress in in-vivo and in-vitro models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of (S)-BAY 73-6691 and Pan-PDE Inhibitors in Cellular Signaling and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the selective phosphodiesterase 9A (PDE9A) inhibitor, (S)-BAY 73-6691, and non-selective pan-PDE inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific research needs.
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] The regulation of these cyclic nucleotides is crucial for a multitude of cellular processes, making PDE inhibitors a significant class of therapeutic agents.[2][3] This comparison focuses on the distinct pharmacological profiles of this compound, a highly selective inhibitor, and pan-PDE inhibitors, which exhibit broad activity across multiple PDE families.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-PDE inhibitors lies in their selectivity and, consequently, their impact on intracellular signaling pathways.
This compound: A Precision Approach
This compound is a potent and selective inhibitor of the PDE9A enzyme.[4][5] PDE9A is distinguished by its high affinity and specificity for cGMP.[6][7] By selectively blocking PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation in cells. This targeted action primarily modulates the nitric oxide (NO)/cGMP signaling pathway, which is integral to processes such as synaptic plasticity and memory formation.[6][8][9] The high expression of PDE9A in brain regions like the hippocampus and cortex underscores the interest in this compound for neurological disorders such as Alzheimer's disease.[4]
Pan-PDE Inhibitors: A Broad-Spectrum Intervention
In contrast, pan-PDE inhibitors are non-selective and act on multiple PDE families simultaneously.[10] These families include PDEs that are specific for cAMP (PDE4, 7, 8), specific for cGMP (PDE5, 6, 9), and those that can hydrolyze both (PDE1, 2, 3, 10, 11).[1][11] Consequently, pan-PDE inhibitors lead to a global increase in both intracellular cAMP and cGMP levels.[1] This broad-spectrum activity can be advantageous in complex multifactorial diseases where targeting multiple signaling pathways may offer a synergistic therapeutic effect.[10] For instance, in conditions like chronic obstructive pulmonary disease (COPD) and fibrosis, the combined elevation of cAMP and cGMP can have beneficial anti-inflammatory and anti-fibrotic effects.[12][13]
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory activity and functional effects of this compound and representative pan-PDE inhibitors.
Table 1: Inhibitor Selectivity Profile
| Inhibitor | Target PDE | IC50 (nM) | Selectivity Profile |
| This compound | Human PDE9A | 55[5] | Highly selective for PDE9A. Shows only moderate activity against other PDEs.[5] |
| Murine PDE9A | 100[5] | ||
| Compound 145 (Pan-PDE Inhibitor) | PDE1 | Similar affinity to PDE3 and PDE4 | A strong pan-PDE inhibitor with the ability to inhibit PDE4D, PDE5A, and PDE8A.[10] |
| PDE3 | |||
| PDE4 | |||
| Theophylline (Non-selective) | Multiple PDEs | - | Competitive non-selective PDE inhibitor.[3] |
| IBMX (Non-selective) | Multiple PDEs | - | Competitive non-selective PDE inhibitor used in research.[3] |
Table 2: Comparative Functional Effects
| Feature | This compound | Pan-PDE Inhibitors |
| Primary Second Messenger Affected | cGMP[6][9] | cAMP and cGMP[1] |
| Key Signaling Pathway | NO/cGMP-PKG/CREB[6][8][9] | Multiple pathways involving PKA and PKG[12] |
| Primary Therapeutic Target Area | Neurological disorders (e.g., Alzheimer's disease)[4][8] | Inflammatory and fibrotic diseases (e.g., COPD, fibrosis)[10][12][13] |
| Reported Cellular Effects | Enhances synaptic plasticity and memory, neuroprotective.[6][8][9] | Anti-inflammatory, anti-fibrotic, smooth muscle relaxation.[12][13] |
| Potential for Off-Target Effects | Lower, due to high selectivity. | Higher, due to broad-spectrum activity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PDE inhibitors. Below are representative protocols for key experiments.
In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the IC50 value of a PDE inhibitor.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).
-
Dilute recombinant human PDE enzyme (e.g., PDE9A) and the fluorescently labeled substrate (e.g., FAM-cGMP) in the assay buffer.
-
-
Assay Procedure :
-
Add the diluted inhibitor solutions, a positive control (known inhibitor), and a DMSO vehicle control to the wells of a 96-well black microplate.
-
Add the diluted PDE enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a binding agent that binds to the hydrolyzed substrate.
-
-
Data Acquisition and Analysis :
-
Read the fluorescence polarization (FP) in millipolarization units (mP) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Cellular Cyclic Nucleotide Measurement (ELISA)
This protocol measures the intracellular accumulation of cAMP or cGMP in response to inhibitor treatment.
-
Cell Culture and Treatment :
-
Seed cells (e.g., neuronal cells or fibroblasts) in a multi-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of the PDE inhibitor or vehicle control for a specified time.
-
Stimulate the cells with an agent that increases cyclic nucleotide production (e.g., an adenylyl or guanylyl cyclase activator) if desired.
-
-
Cell Lysis and Sample Preparation :
-
Lyse the cells using the lysis buffer provided in a commercial ELISA kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
ELISA Procedure :
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to a plate pre-coated with an antibody specific for cAMP or cGMP.
-
After incubation and washing steps, add a substrate that generates a colorimetric or fluorescent signal.
-
-
Data Analysis :
-
Measure the absorbance or fluorescence using a plate reader.
-
Generate a standard curve using the known concentrations of cAMP or cGMP.
-
Determine the concentration of the cyclic nucleotide in the cell lysates by interpolating from the standard curve.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. BAY 73-6691 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Enantiomeric Specificity of BAY 73-6691 for PDE9A Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomeric specificity of BAY 73-6691 in inhibiting phosphodiesterase 9A (PDE9A), a critical enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling. This document outlines the differential inhibitory activities of its enantiomers, compares them with other notable PDE9A inhibitors, and provides detailed experimental methodologies for assessing inhibitor potency.
Unveiling the Stereoselectivity of BAY 73-6691
BAY 73-6691 possesses a chiral center, leading to two enantiomers: (R)-BAY 73-6691 and (S)-BAY 73-6691. Research has demonstrated a clear enantiomeric specificity in their ability to inhibit PDE9A. The (R)-enantiomer is significantly more potent than the (S)-enantiomer.
Crystal structure analysis of the PDE9A catalytic domain in complex with each enantiomer reveals the structural basis for this difference. While both enantiomers occupy the same active site, the orientation of the fluoromethyl groups differs, leading to a more favorable interaction for the (R)-enantiomer.[1][2][3] This results in a roughly four-fold difference in their inhibitory potency.[1][2][4]
Quantitative Comparison of PDE9A Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the enantiomers of BAY 73-6691 and other selected PDE9A inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| (R)-BAY 73-6691 | Human PDE9A | 22 | [1][2][3] |
| This compound | Human PDE9A | 88 | [1][2][3] |
| BAY 73-6691 (racemate) | Human PDE9A | 55 | [2][5] |
| PF-04447943 (Edelinontrine) | Human recombinant PDE9A | 12 | [6][7] |
| Pde9-IN-1 | PDE9A | 8.7 | [6][7] |
| PF-04449613 | PDE9A | 22 | [7][8] |
| Osoresnontrine (BI-409306) | PDE9A | 52 | [7] |
| Tovinontrine (IMR-687) | PDE9A1 / PDE9A2 | 8.19 / 9.99 | [7] |
cGMP Signaling Pathway and PDE9A Inhibition
Phosphodiesterases are crucial enzymes that regulate the intracellular levels of cyclic nucleotides like cGMP. PDE9A is a high-affinity, cGMP-specific phosphodiesterase.[8][9] Its inhibition leads to an increase in intracellular cGMP levels, which in turn modulates various downstream signaling pathways involved in processes such as synaptic plasticity and smooth muscle relaxation.[6]
Caption: cGMP signaling pathway and the inhibitory action of BAY 73-6691 on PDE9A.
Experimental Protocols
Accurate determination of inhibitor potency is critical. Below are detailed methodologies for common assays used to evaluate PDE9A inhibitors.
In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP substrate by the PDE9A enzyme.[10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE9A.
Materials and Reagents:
-
Recombinant Human PDE9A Enzyme
-
FAM-labeled cGMP Substrate
-
PDE Assay Buffer
-
Binding Agent (specific for the fluorescent product)
-
Test Compounds and Control Inhibitors (e.g., BAY 73-6691)
-
DMSO
-
96-well or 384-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE9A enzyme to the optimal concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically.
-
Reaction Setup:
-
Add the diluted test compounds to the wells of the microplate.
-
Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).
-
Add the diluted PDE9A enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation: Add the FAM-labeled cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) in the dark.
-
Reaction Termination and Detection:
-
Add the binding agent to all wells to stop the reaction. The binding agent will bind to the hydrolyzed fluorescent product.
-
Incubate for another period (e.g., 30-60 minutes) to allow for binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader (e.g., excitation ~485 nm, emission ~525 nm for FAM).
-
-
Data Analysis:
-
Calculate the fluorescence polarization values.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a PDE9A inhibition fluorescence polarization assay.
Cell-Based cGMP Reporter Assay
This assay measures the intracellular activity of a PDE9A inhibitor in a cellular context.[5][13]
Objective: To determine the EC50 of a compound for inhibiting intracellular PDE9A activity.
Materials and Reagents:
-
A stable cell line co-expressing human PDE9A, a natriuretic peptide receptor (e.g., NPR-A), and a cGMP-gated cation channel linked to a reporter (e.g., aequorin for luminescence or a calcium-sensitive dye for fluorescence).
-
Cell Culture Medium
-
Assay Buffer
-
Natriuretic Peptide (e.g., ANP) to stimulate cGMP production
-
Test Compounds and Control Inhibitors
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed the engineered cells into the wells of the microplate and incubate for 24 hours.
-
Compound Addition: Remove the culture medium, wash the cells with assay buffer, and add the serially diluted test compounds.
-
Pre-incubation: Incubate the plate with the compounds for a defined period (e.g., 30 minutes) to allow for cell penetration.
-
Stimulation: Add a submaximal concentration of the natriuretic peptide to all wells (except negative controls) to stimulate cGMP production.
-
Incubation: Incubate for an optimized period (e.g., 15-60 minutes) to allow for cGMP accumulation and subsequent reporter signal generation.
-
Signal Detection:
-
Luminescence (Aequorin): Add coelenterazine and immediately measure luminescence.
-
Fluorescence (Calcium Dye): Measure fluorescence at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the data to positive (stimulated, no inhibitor) and negative (unstimulated) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
This comprehensive guide provides a foundation for understanding and investigating the enantiomeric specificity of BAY 73-6691 and other inhibitors of PDE9A. The provided data and protocols can aid researchers in the design and execution of their own studies in the pursuit of novel therapeutics targeting the cGMP signaling pathway.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. benchchem.com [benchchem.com]
- 11. PDE9A Assay Kit - Creative BioMart [creativebiomart.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
Validating the Downstream Targets of (S)-BAY 73-6691 in the cGMP Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-BAY 73-6691 and alternative compounds in the context of validating their downstream targets within the cyclic guanosine monophosphate (cGMP) signaling pathway. Experimental data is presented to objectively assess performance, and detailed protocols for key validation experiments are provided.
Introduction to this compound and the cGMP Pathway
This compound is the (S)-enantiomer of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, BAY 73-6691.[1][2] PDE9A is a key enzyme responsible for the specific hydrolysis of cGMP.[3] By inhibiting PDE9A, this compound leads to an elevation of intracellular cGMP levels, which in turn activates downstream effectors such as protein kinase G (PKG). This modulation of the cGMP pathway has been a focal point for therapeutic intervention in a variety of disorders, particularly neurodegenerative diseases like Alzheimer's.[4] The validation of downstream target engagement is crucial for confirming the mechanism of action and assessing the therapeutic potential of such inhibitors.
The cGMP Signaling Pathway and Points of Intervention
The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases. The concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to GMP. Elevated cGMP levels activate downstream targets, including PKG, which then phosphorylates a host of substrate proteins, leading to various physiological responses. PDE9A inhibitors like this compound and PDE5A inhibitors such as sildenafil represent two distinct points of intervention in this pathway.
Comparative Analysis of PDE Inhibitors
The efficacy and selectivity of a PDE inhibitor are critical determinants of its utility as a research tool and its therapeutic potential. Here, we compare this compound with its more active (R)-enantiomer, another selective PDE9A inhibitor (PF-04447943), and a well-characterized PDE5A inhibitor (sildenafil).
| Compound | Target PDE | IC50 (nM) vs Target PDE | Selectivity (IC50 in nM) vs Other PDEs | Reference(s) |
| This compound | PDE9A | 88 | Data not widely available, expected to be selective for PDE9A. | [1][2] |
| (R)-BAY 73-6691 | PDE9A | 22 - 55 | Highly selective for PDE9A. | [1][5][6] |
| PF-04447943 | PDE9A | 12 | PDE1C: >940 | [7] |
| Sildenafil | PDE5A | 3.4 | PDE1: 140, PDE6: 34 | [8][9] |
Experimental Workflow for Target Validation
Validating the downstream targets of a PDE inhibitor involves a multi-step process, from confirming enzyme inhibition to measuring cellular responses and downstream protein modifications.
Experimental Protocols
In Vitro PDE Activity Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by a PDE enzyme. Inhibition of the PDE prevents this change.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE9A, PDE5A)
-
FAM-labeled cGMP substrate
-
PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Test compound (this compound or alternatives) dissolved in DMSO
-
384-well black microplate
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare serial dilutions of the test compound in PDE assay buffer.
-
In the microplate, add the diluted test compound or DMSO (vehicle control).
-
Add the diluted PDE enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-labeled cGMP substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding a binding agent that binds to the hydrolyzed substrate.
-
Read the fluorescence polarization on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Intracellular cGMP Measurement (ELISA)
Objective: To quantify the change in intracellular cGMP levels in response to treatment with a PDE inhibitor.
Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of HRP-labeled cGMP for binding to a cGMP-specific antibody. The signal is inversely proportional to the amount of cGMP in the sample.
Materials:
-
Cell line of interest (e.g., neuronal cells, smooth muscle cells)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Commercial cGMP ELISA kit (containing cGMP standard, HRP-linked cGMP, anti-cGMP antibody, coated microplate, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with the test compound at various concentrations for a specified time.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Perform the cGMP ELISA according to the manufacturer's protocol.[10][11][12][13][14] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding HRP-linked cGMP.
-
Incubating for 1-2 hours.
-
Washing the plate.
-
Adding substrate and incubating to develop color.
-
Adding stop solution.
-
-
Read the absorbance at 450 nm.
-
Calculate the cGMP concentration in the samples by comparing to the standard curve.
Western Blot for Phosphorylated Downstream Targets (e.g., p-VASP, p-CREB)
Objective: To detect changes in the phosphorylation state of downstream targets of the cGMP/PKG pathway.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.
Materials:
-
Cell lysates prepared as in the cGMP assay, with the addition of phosphatase inhibitors to the lysis buffer.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-VASP (Ser239), anti-p-CREB (Ser133), and antibodies for total VASP and CREB as loading controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15][16]
-
Incubate the membrane with the primary antibody (e.g., anti-p-VASP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total protein as a loading control.
-
Quantify band intensities to determine the relative change in protein phosphorylation.
Logical Relationship of Target Validation
The validation of downstream targets of this compound follows a logical progression from demonstrating direct enzyme inhibition to observing the intended cellular and molecular consequences.
Conclusion
The validation of downstream targets for a compound like this compound is a critical process in drug discovery and basic research. By employing a systematic approach that includes in vitro enzyme assays, cell-based measurement of second messengers, and analysis of downstream protein phosphorylation, researchers can confidently establish the mechanism of action and compare the efficacy of different modulators of the cGMP pathway. The data and protocols presented in this guide offer a framework for the objective evaluation of this compound and its alternatives, facilitating informed decisions in research and development.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. cGMP ELISA Kit - Intracellular (ab323639) | Abcam [abcam.com]
- 12. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Reproducibility of (S)-BAY 73-6691 Effects on Synaptic Plasticity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the selective phosphodiesterase 9 (PDE9) inhibitor, (S)-BAY 73-6691, on synaptic plasticity. The reproducibility of its effects is evaluated through the synthesis of findings from multiple studies. This document also contrasts its performance with other phosphodiesterase inhibitors and includes detailed experimental protocols and data presented in a clear, comparative format.
Executive Summary
This compound has emerged as a promising agent for enhancing synaptic plasticity and cognitive function. Research consistently demonstrates its ability to enhance early long-term potentiation (LTP) in hippocampal slices.[1][2] The primary mechanism of action is believed to be the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG)/cAMP response element-binding protein (CREB) pathway.[1][2][3] While the pro-cognitive effects of BAY 73-6691 are documented across various rodent models, the magnitude of its effect on LTP can be influenced by factors such as animal strain and age.[1][2][3] This guide delves into the available data to provide a clear picture of its performance and reproducibility, alongside comparisons with other relevant compounds.
Comparative Data on Synaptic Plasticity Modulation
The following tables summarize the quantitative effects of this compound and alternative phosphodiesterase inhibitors on long-term potentiation (LTP).
Table 1: Effects of this compound on Long-Term Potentiation (LTP)
| Compound | Concentration | Animal Model | Brain Region | Tetanic Stimulation | Key Findings | Reference |
| This compound | 10 µM | Young adult (7-8 week old) Wistar rats | Hippocampal slices (CA1) | Weak | Enhanced early LTP. | [1][2] |
| This compound | 30 µM | Young adult (7-8 week old) Wistar rats | Hippocampal slices (CA1) | Weak | No effect on LTP. | [1][2][4] |
| This compound | 10 µM | Young (7-8 week old) Fischer 344 x Brown Norway (FBNF1) rats | Hippocampal slices | Weak | No effect on LTP, suggesting strain differences. | [1][2] |
| This compound | 10 µM | Very old (31-35 month old) FBNF1 rats | Hippocampal slices | Weak | Increased basal synaptic transmission and enhanced early LTP. | [1][2][3] |
| This compound | Not specified | APP transgenic tg2576 mice (Alzheimer's model) | Hippocampus | Not specified | Restored LTP impaired by Aβ42 oligomers. | [5][6] |
| This compound | Not specified | Human synaptosomes (from AD cases) | Not specified | Chemically induced | Potent enhancer of LTP. | [7][8] |
Table 2: Comparison with Other Phosphodiesterase (PDE) Inhibitors
| Compound | PDE Target | Key Findings on Synaptic Plasticity | Reference |
| PF-04447943 | PDE9A | Improved indicators of hippocampal synaptic plasticity in rodent models. | [2] |
| Vardenafil | PDE5 | Potent enhancer of LTP in synaptosomes from Alzheimer's disease cases. | [7][8] |
| BAY 60-7550 | PDE2 | Improves memory deficits in various rodent models. | [5] |
| PF-999 | PDE2A | Modulates presynaptic short-term plasticity (paired-pulse facilitation). | [9][10] |
| Cilostazol | PDE3 | Enhanced context-dependent long-term fear memory in mice. | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate the replication and validation of findings.
In Vitro Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on LTP in the CA1 region of the hippocampus.
Protocol:
-
Slice Preparation:
-
Young adult Wistar rats (7-8 weeks old) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover for at least 1 hour in an interface chamber at room temperature, perfused with aCSF.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with aCSF at 32°C.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 area using a glass microelectrode.
-
Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar tungsten electrode.
-
-
LTP Induction and Drug Application:
-
A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
This compound (e.g., 10 µM) or vehicle is bath-applied for a specified period (e.g., 30 minutes before and 15 minutes after tetanus).
-
LTP is induced using a weak tetanic stimulation protocol (e.g., a single train of 100 pulses at 100 Hz).
-
Post-tetanic potentiation and LTP are recorded for at least 2 hours.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-tetanus baseline.
-
Statistical comparisons are made between the drug-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's action on synaptic plasticity and a typical experimental workflow.
References
- 1. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. mdpi.com [mdpi.com]
- 6. PDE9A inhibition rescues amyloid beta-induced deficits in synaptic plasticity and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-BAY 73-6691: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for (S)-BAY 73-6691, a potent and selective phosphodiesterase 9 (PDE9) inhibitor used in preclinical research for conditions like Alzheimer's disease.[1][2][3] Adherence to these guidelines is crucial due to the compound's hazardous nature.
Hazard Profile of this compound
This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal. The compound is intended for laboratory research use only by experienced and qualified personnel.[4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H413 | May cause long lasting harmful effects to aquatic life. |
(Data sourced from MedChemExpress Safety Data Sheet)
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[5] The following steps provide a general framework for its safe disposal.
Step 1: Waste Identification and Segregation
-
Solid Waste: All solid materials contaminated with this compound, including residual powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or experimental residues containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless their compatibility has been confirmed.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
Step 2: Decontamination Procedures
-
Glassware and Surfaces: All non-disposable glassware and laboratory surfaces that have come into contact with this compound require thorough decontamination. A recommended procedure involves an initial rinse with a solvent known to dissolve the compound, such as alcohol, followed by a comprehensive wash with soap and water. The solvent rinseate must be collected and disposed of as hazardous liquid waste.
Step 3: Waste Collection, Storage, and Labeling
-
Container Labeling: All hazardous waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard classifications (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to mitigate spills.
Step 4: Disposal
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste. High-temperature incineration is often the preferred method for pharmaceutical waste.
Accidental Release Measures
In the event of a spill, the following emergency procedures should be followed:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.
-
Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.
-
Absorption: Absorb the spilled material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
Collection and Disposal: Collect the absorbed material and any contaminated soil into a suitable container for disposal as hazardous waste.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal Workflow for this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buy 2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid (EVT-3000144) | 937606-08-1 [evitachem.com]
- 3. medkoo.com [medkoo.com]
- 4. The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
Personal protective equipment for handling (S)-BAY 73-6691
Essential Safety and Handling Guide for (S)-BAY 73-6691
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling of this compound, ensuring operational safety and proper disposal.
This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] As a laboratory chemical, it requires careful handling to mitigate potential health risks. This guide provides essential information on personal protective equipment (PPE), emergency procedures, and disposal.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 1, 2): Fatal if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[3]
The signal word for this substance is "Danger".[3][4]
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for various handling scenarios.
| Body Part | Required PPE | Specifications and Scenarios |
| Respiratory | Suitable Respirator | A dust mask, such as a type N95 (US), should be used, especially when handling the powder form to avoid inhalation of dust.[3][4] |
| Eyes | Safety Goggles with Side-Shields | Essential to protect against splashes and dust.[3] |
| Hands | Protective Gloves | Chemically resistant gloves are required to prevent skin contact.[3] |
| Body | Impervious Clothing | A lab coat or other protective clothing should be worn to protect the skin.[3] |
Engineering Controls and Work Practices
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[3]
-
Eye Wash and Safety Shower: Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[3]
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3]
Emergency Procedures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[3]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Spill and Disposal Procedures
In the event of a spill, wear full personal protective equipment.[3] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3] Avoid generating dust. Dispose of contaminated material in accordance with local, state, and federal regulations. Prevent the material from entering drains or water courses.[3]
Visualizing Safety Protocols
To further clarify the safety workflow, the following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural steps for safe handling.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step procedure for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
